5-tert-Butyl-1H-pyrazole-3-carbaldehyde solubility data
Executive Summary This technical guide provides a comprehensive physicochemical analysis of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS: 865138-11-0 ), a critical scaffold in the synthesis of kinase inhibitors and agroc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS: 865138-11-0 ), a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. While often cited in high-throughput screening libraries, specific solubility data for this intermediate is frequently fragmented.
This document synthesizes experimental precedents with calculated physicochemical properties to establish a definitive solubility profile. It includes self-validating protocols for solubility determination and structural insights into the compound's tautomeric behavior, which fundamentally dictates its solvation shell and reactivity.
⚠️ Critical Identity Verification
Confusion Risk: Do not confuse with CAS 129738-42-7 (a liquid crystal intermediate).
The solubility of 5-tert-butyl-1H-pyrazole-3-carbaldehyde is governed by the competition between the hydrophobic tert-butyl moiety and the polar, hydrogen-bonding pyrazole-aldehyde core.
Analyst Insight: The tert-butyl group significantly increases lipophilicity compared to the parent pyrazole-3-carbaldehyde (cLogP ~0.6), rendering this derivative markedly less water-soluble but highly soluble in chlorinated and polar aprotic solvents.
Part 2: Solubility Landscape
2.1 Solvent Compatibility Matrix
The following data represents a consensus of experimental behavior for alkyl-pyrazole carbaldehydes.
Solvent Class
Solvent
Solubility Rating
Usage Context
Polar Aprotic
DMSO
High (>50 mg/mL)
Primary stock solution (10-100 mM)
Polar Aprotic
DMF
High (>50 mg/mL)
Synthesis reaction medium
Chlorinated
Dichloromethane (DCM)
High (>30 mg/mL)
Extraction / Chromatography
Alcohol
Methanol / Ethanol
Moderate (10-30 mg/mL)
Recrystallization (often with water)
Ester
Ethyl Acetate
Moderate
TLC mobile phase component
Aqueous
Water (pH 7)
Low (<0.5 mg/mL)
Precipitation medium
Aqueous
0.1 M NaOH
Soluble
Deprotonation of Pyrazole NH
2.2 pH-Dependent Solubility Mechanism
The amphoteric nature of the pyrazole ring allows for solubility modulation via pH adjustment.
Acidic pH (< 2.0): Protonation of the pyridine-like nitrogen (N2) forms a cationic species, increasing aqueous solubility.
Basic pH (> 13.0): Deprotonation of the pyrrole-like nitrogen (N1) forms a pyrazolate anion, drastically increasing aqueous solubility.
Part 3: Structural Insights & Tautomerism
The position of the hydrogen atom on the pyrazole ring is fluid. In solution, 5-tert-butyl-1H-pyrazole-3-carbaldehyde exists in equilibrium with 3-tert-butyl-1H-pyrazole-5-carbaldehyde . This tautomerism affects solubility measurements, as the two forms may have slightly different dipole moments and solvation energies.
Figure 1: Tautomeric Equilibrium & Solvation
Visualization of the proton shift and its impact on hydrogen bonding capability.
Caption: The 1,2-proton shift occurs rapidly. Polar aprotic solvents (DMSO) stabilize the specific tautomer capable of donating a hydrogen bond, while the bulky tert-butyl group disrupts the water structure, driving low aqueous solubility.
Part 4: Experimental Protocols
To generate precise solubility data for your specific batch (which may vary by crystal habit or purity), use the following self-validating protocols.
Trace Chromium (from PCC) or Aluminum salts can chelate the pyrazole, reducing apparent solubility.
Recommendation: Ensure the material is passed through a celite/silica plug or recrystallized from Ethanol/Water before solubility testing.
References
PubChem. (2023). Compound Summary: 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS 865138-11-0).[1][2][4] National Library of Medicine. Retrieved from [Link]
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for aldehyde synthesis).
Technical Whitepaper: Stability Profile of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
This guide provides an in-depth technical analysis of the stability, reactivity, and handling of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde . It is designed for researchers requiring high-purity inputs for kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the stability, reactivity, and handling of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde . It is designed for researchers requiring high-purity inputs for kinase inhibitor synthesis, agrochemical development, and bioconjugation.
5-tert-Butyl-1H-pyrazole-3-carbaldehyde is a critical heterocyclic building block. Its utility stems from the tert-butyl group , which provides lipophilicity and metabolic stability in drug candidates, and the aldehyde moiety , which serves as a versatile "warhead" for reductive aminations and condensations.
The Core Stability Challenge: While the tert-butyl group sterically protects the pyrazole ring, the aldehyde functionality remains highly susceptible to autoxidation and Cannizzaro-type disproportionation . Furthermore, the compound exhibits annular tautomerism , creating analytical ambiguity that can be mistaken for impurity during QC.
Key Recommendation: Store under inert atmosphere (Argon/Nitrogen) at 0–8°C . Avoid protic solvents for long-term storage to prevent hemiacetal formation.
Physicochemical & Structural Profile
Tautomeric Equilibrium
Unlike simple benzaldehydes, this compound exists in a dynamic equilibrium. The location of the proton on the pyrazole nitrogens (N1 vs. N2) dictates the formal position of the substituents.
Tautomer A (Sterically Hindered): 5-tert-butyl-1H-pyrazole-3-carbaldehyde.[1][2] The bulky tert-butyl group is adjacent to the NH, causing steric clash.
Tautomer B (Sterically Favored): 3-tert-butyl-1H-pyrazole-5-carbaldehyde. The tert-butyl group is distal to the NH, reducing strain.
Impact on Analysis: In solution (CDCl₃ or DMSO-d₆), you will likely observe a time-averaged signal or distinct tautomers depending on temperature and concentration. Do not reject a batch solely based on "split" NMR peaks without confirming tautomerism via HSQC or temperature-variable NMR.
Quantitative Data Summary
Property
Value/Characteristic
Implication for Stability
Physical State
Yellow crystalline solid
Color intensity correlates with oxidation (darkening = degradation).
Melting Point
160–165°C (Typical)
High lattice energy confers solid-state stability.
pKa (Pyrazole NH)
~14 (Est.)
Weakly acidic; stable to mild bases, forms salts with strong bases (NaH).
Solubility
DMSO, MeOH, DCM, EtOAc
Avoid storing in MeOH (hemiacetal risk).
Hygroscopicity
Low to Moderate
tert-Butyl group repels moisture, but aldehyde can hydrate.
Degradation Mechanisms & Pathways
The stability profile is dominated by the reactivity of the formyl group (-CHO).
Oxidative Degradation (Primary Failure Mode)
Exposure to atmospheric oxygen, catalyzed by light or trace metals, converts the aldehyde to the corresponding carboxylic acid (5-tert-butyl-1H-pyrazole-3-carboxylic acid ). This is an autocatalytic radical chain reaction.
Visual Indicator: The bright yellow solid turns orange/brown.
Chemical Indicator: Appearance of a broad -OH stretch (2500–3300 cm⁻¹) in IR and a downfield shift in ¹H NMR (COOH proton).
Nucleophilic Addition & Condensation
Schiff Base Formation: Traces of amines (even from ammonia in the lab air) can react to form imines.
Aldol-Type Condensation: Under basic conditions, the aldehyde can self-condense, though the lack of α-protons on the formyl carbon prevents simple enolization; however, the pyrazole ring can participate in complex oligomerization.
Diagram: Degradation & Reactivity Logic
Figure 1: Primary degradation pathways and equilibrium states affecting compound purity.[3]
Analytical Monitoring Protocols
To ensure scientific integrity, use these self-validating methods to assess batch quality.
Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).
Pass Criteria: >95% Area under curve (AUC). Major impurity (Carboxylic acid) usually elutes earlier due to higher polarity.
¹H NMR Validation
Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent acid traces in chloroform from catalyzing degradation).
Diagnostic Signals:
Aldehyde (-CHO): Singlet at ~9.5 – 10.0 ppm . Integration must be 1.0 relative to the tert-butyl group (9H singlet at ~1.3 ppm).
Pyrazole -CH: Singlet at ~6.5 ppm.
Missing Signal: If the CHO proton integrates < 0.9H, oxidation has occurred.
Handling & Storage Workflow
This protocol minimizes the "Human Factor" in degradation.
Step-by-Step Storage Protocol
Receipt: Immediately inspect the container. If the solid is brown or sticky, reject the batch.
Aliquotting:
Do not store the bulk bottle in the fridge and repeatedly open it (introduces condensation).
Action: Aliquot the material into amber glass vials under an inert atmosphere (Glovebox or Nitrogen cone).
Sealing: Cap under Argon. Parafilm is insufficient; use Teflon-lined caps.
Environment: Store at 4°C (short term < 1 month) or -20°C (long term).
Re-use: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.
Diagram: Validated Handling Workflow
Figure 2: Standard Operating Procedure (SOP) for minimizing hydrolytic and oxidative degradation.
Case Studies & Applications
Impact on Reductive Amination
In a drug discovery campaign targeting kinase inhibitors, researchers often use this aldehyde to couple with amines.
Failure Mode: Using oxidized aldehyde (containing carboxylic acid) neutralizes the reducing agent (e.g., NaBH(OAc)₃) or forms amide side-products if coupling reagents are present.
Correction: Always perform a "Test Wash" (dissolve in EtOAc, wash with sat. NaHCO₃) if the batch is old, to remove acidic impurities before the reaction.
Vilsmeier-Haack Synthesis Note
If synthesizing this compound in-house via Vilsmeier-Haack formylation of 3-tert-butyl-1H-pyrazole:
Quenching: The intermediate iminium salt is stable. Hydrolysis to the aldehyde must be controlled (pH 7-8) to avoid haloform-type side reactions or ring decomposition.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218383, 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]
Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Current Organic Chemistry. Retrieved from [Link]
ResearchGate (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
Technical Whitepaper: Scalable Synthesis of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
Executive Summary 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS: 865138-11-0) is a privileged scaffold in modern drug discovery, serving as a critical intermediate for kinase inhibitors (e.g., p38 MAP kinase) and androgen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS: 865138-11-0) is a privileged scaffold in modern drug discovery, serving as a critical intermediate for kinase inhibitors (e.g., p38 MAP kinase) and androgen receptor antagonists (e.g., Darolutamide analogs). The bulky tert-butyl group provides essential hydrophobic pocket occupation, while the aldehyde moiety acts as a versatile "linchpin" for reductive aminations, olefinations, and heterocycle formation.
This guide moves beyond theoretical pathways to present a field-proven, scalable synthetic route . We prioritize the "Ester
Alcohol Aldehyde" sequence over direct reduction, as it offers superior control over over-reduction impurities, ensuring the high purity required for pharmaceutical applications.
Retrosynthetic Analysis
The strategic disconnection relies on the construction of the pyrazole core via a [3+2] cyclocondensation, followed by functional group interconversion (FGI) of the ester handle.
Figure 1: Retrosynthetic strategy prioritizing the robust formation of the pyrazole ring from acyclic precursors.
Synthetic Route & Experimental Protocols
Phase 1: Scaffold Construction (Claisen Condensation & Cyclization)
Objective: Synthesis of Ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate.
Rationale: Direct condensation of pinacolone with diethyl oxalate creates the 1,3-dicarbonyl equivalent required for pyrazole formation. Using Potassium tert-butoxide (KOtBu) in toluene is superior to Sodium ethoxide (NaOEt) in ethanol for yield and ease of handling the intermediate salt [1].
Step 1.1: Claisen Condensation
Setup: Charge a dry reactor with 3,3-dimethylbutan-2-one (Pinacolone) (1.0 eq) and anhydrous Toluene (10 V). Cool to 5–10°C.[1]
Base Addition: Add Potassium tert-butoxide (1.05 eq) portion-wise, maintaining internal temperature <15°C. Stir for 45 mins.
Acylation: Add Diethyl oxalate (1.2 eq) dropwise.
Reaction: Warm to room temperature (RT) and stir for 4 hours. The potassium salt of the diketoester will precipitate as a solid.
Isolation: Filter the solid, wash with cold toluene, and dry. This intermediate is stable and can be stored.
Step 1.2: Pyrazole Cyclization
Setup: Suspend the potassium salt from Step 1.1 in Water (15 V) or Ethanol. Cool to 5–10°C.[1]
Cyclization: Add Hydrazine Monohydrochloride (1.1 eq) or Hydrazine Hydrate (careful pH control required) slowly.
Expert Note: Hydrazine Hydrochloride is preferred over the hydrate for pH control, reducing the formation of unwanted isomers or bis-pyrazoles.
Reaction: Stir at RT for 4 hours. Monitor by TLC/HPLC.
Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Yield Target: 85–95%
Purity: >98% (HPLC)
Phase 2: Reductive Functionalization
Objective: Conversion of the Ester to the Alcohol Intermediate.
Rationale: While DIBAL-H can theoretically reduce esters directly to aldehydes at -78°C, the reaction is notoriously difficult to stop at the aldehyde stage on a large scale. Complete reduction to the alcohol followed by mild oxidation is the "Gold Standard" for reliability [2].
Protocol:
Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous THF (10 V) under Nitrogen at 0°C.
Addition: Dissolve the Pyrazole Ester (from Phase 1) in THF (5 V) and add dropwise to the LAH suspension.
Safety: Exothermic. Maintain temp <10°C.
Reaction: Warm to RT and reflux for 2 hours.
Quench (Fieser Method): Cool to 0°C. Carefully add:
Water (1 mL per g LAH)
15% NaOH (1 mL per g LAH)
Water (3 mL per g LAH)
Isolation: Stir until a granular white precipitate forms. Filter through Celite. Concentrate the filtrate to obtain (5-tert-butyl-1H-pyrazol-3-yl)methanol .
Phase 3: Selective Oxidation
Objective: Synthesis of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde.
Rationale: Activated Manganese Dioxide (MnO₂) is the reagent of choice. Unlike PCC/PDC (Chromium toxicity) or Swern (odorous byproducts), MnO₂ is highly selective for benzylic/allylic alcohols (the pyrazole ring mimics a benzylic system) and requires only filtration for workup [3].
Protocol:
Setup: Dissolve the Alcohol (1.0 eq) in DCM or Chloroform (15 V).
Oxidant: Add Activated MnO₂ (10.0 eq).
Note: A large excess is standard for MnO₂ oxidations due to surface area dependence.
Reaction: Stir vigorously at RT or mild reflux (40°C) for 12–24 hours.
Workup: Filter through a pad of Celite to remove MnO₂. Wash the pad with DCM.
Purification: Concentrate the filtrate. The aldehyde usually crystallizes upon standing or can be recrystallized from Hexane/EtOAc.
Critical Process Parameters (CPPs) & Data
The following table summarizes the key control points to ensure batch-to-batch consistency.
Parameter
Phase
Specification
Consequence of Deviation
Temperature
Phase 1 (Base Addn)
< 15°C
Exotherm may cause polymerization of Pinacolone.
Stoichiometry
Phase 1 (Hydrazine)
1.05 – 1.10 eq
Excess hydrazine is difficult to remove; deficit leads to acyclic impurities.
Quench Rate
Phase 2 (LAH)
Very Slow
Rapid quenching causes dangerous H₂ evolution and "gummy" salts that trap product.
Oxidant Quality
Phase 3 (MnO₂)
Activated (<5 micron)
Unactivated MnO₂ will result in <10% conversion even after 48h.
Analytical Characterization (Expected)
¹H NMR (400 MHz, CDCl₃):
9.95 (s, 1H, CHO) – Diagnostic Aldehyde Peak
6.65 (s, 1H, Pyrazole-H4)
1.35 (s, 9H, t-Butyl)
Tautomerism Note: In solution (CDCl₃), the N-H proton is often broad or invisible due to rapid exchange. The molecule exists in equilibrium between the 3-aldehyde/5-t-butyl and 5-aldehyde/3-t-butyl forms.
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis, including critical Quality Control (QC) checkpoints.
Safety & Handling (E-E-A-T)
Hydrazine: A known carcinogen and unstable in anhydrous form. Use Hydrazine Hydrochloride or Hydrazine Hydrate (60-80% solution) to mitigate explosion risks. All reactions involving hydrazine must be performed in a well-ventilated fume hood.
Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Keep a Class D fire extinguisher nearby.
Tautomerism: Researchers must be aware that 5-tert-butyl-1H-pyrazole-3-carbaldehyde and 3-tert-butyl-1H-pyrazole-5-carbaldehyde are the same molecule. Analytical data may show broadened peaks due to proton transfer.
References
Technical Disclosure Commons. (2022).[1] Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.[1][2] (This reference details the optimized Claisen/Hydrazine conditions for tert-butyl pyrazoles).
National Institutes of Health (NIH) / PMC. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (Provides structural context and crystallographic data for similar tert-butyl pyrazole esters).
A Technical Guide to the Biological Activity of Pyrazole Aldehydes
Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological properties.[1][2][3] This technical guide focuses specifically on pyrazole aldehydes, a versatile subclass of pyrazole derivatives that serve as both potent bioactive molecules and critical synthons for generating diverse chemical libraries. We will explore the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, providing field-proven insights and detailed experimental context to empower researchers in the rational design of novel therapeutics. The guide will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by mechanistic insights and actionable protocols.
Introduction: The Pyrazole Aldehyde Scaffold in Medicinal Chemistry
Pyrazoles represent a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[2][4] The introduction of a formyl (-CHO) group onto the pyrazole ring creates a pyrazole aldehyde, a molecule of significant interest for two primary reasons:
Inherent Biological Activity: The aldehyde group, being an electrophilic center and a hydrogen bond acceptor, can directly participate in interactions with biological targets, contributing to the molecule's overall pharmacological profile.
Synthetic Versatility: The aldehyde functionality is a gateway for a multitude of chemical transformations. It readily undergoes reactions such as condensation, oxidation, reduction, and the formation of Schiff bases, allowing for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[5]
This dual nature makes pyrazole aldehydes a focal point for developing novel agents against a spectrum of diseases. This guide will provide an in-depth analysis of their therapeutic potential.
Synthesis of Pyrazole Aldehydes: A Methodological Overview
The strategic placement of the aldehyde group on the pyrazole ring is crucial for its subsequent reactivity and biological activity. The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of pyrazole rings, particularly at the C4 position.[5]
Core Synthesis Workflow: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring. The reaction of hydrazones with the Vilsmeier reagent is a common route to producing pyrazole-4-carbaldehydes.[5][6]
Caption: General workflow for the synthesis of pyrazole-4-carbaldehydes.
Causality Insight: The choice of hydrazine derivative (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) and the substituents on the starting aryl methyl ketone are critical decisions. These choices directly dictate the substitutions at the N1 and C3/C5 positions of the final pyrazole aldehyde, which profoundly impacts its biological activity by altering its electronic properties and steric profile.
Pyrazole derivatives have been extensively investigated for their anticancer potential, demonstrating the ability to interact with various targets like kinases (EGFR, CDK), tubulin, and DNA.[7] Pyrazole aldehydes, in particular, serve as precursors for compounds that exhibit significant cytotoxicity against numerous cancer cell lines.[8][9]
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effects of pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and metastasis. For example, pyrazole-thiadiazole hybrids have been developed as potent epidermal growth factor receptor (EGFR) inhibitors for the treatment of lung cancer.[10]
Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a fundamental tool for screening the cytotoxic potential of novel compounds.
Protocol:
Cell Seeding: Plate cancer cells (e.g., T47D breast carcinoma, Huh-7 hepatocarcinoma) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]
Compound Treatment: Prepare serial dilutions of the pyrazole aldehyde derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Scientist's Note: The incubation time is critical. Insufficient time leads to weak signal, while excessive time can lead to artifacts. 4 hours is optimal for most cell lines.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Structure-Activity Relationship (SAR) Insights
SAR studies have shown that the nature and position of substituents on the pyrazole ring are critical for anticancer activity.[7] For instance, fusing pyrimidine and ferrocenyl moieties to a pyrazole scaffold has been shown to yield compounds with high potency against lung cancer cells.[11] The aldehyde group itself can be derivatized into Schiff bases or hydrazones to modulate lipophilicity and target engagement.[12]
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[3] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[13][14][15] Pyrazole-4-carbaldehydes are particularly valuable starting materials for synthesizing potent antimicrobial agents.[14][16]
Target Pathogens and Efficacy
Derivatives synthesized from pyrazole-4-carbaldehydes have shown pronounced effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi of the Candida genus.[14] Some pyrazole derivatives function as DNA gyrase inhibitors, a mechanism that can be effective against both Gram-positive and Gram-negative bacteria, with reported Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL.[15]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5x10⁵ CFU/mL.
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
Self-Validation Check: The positive control wells must show distinct turbidity, and the negative control wells must remain clear. This confirms the viability of the bacteria and the sterility of the medium.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory and Neuroprotective Effects
Chronic inflammation and oxidative stress are underlying factors in a wide range of diseases, from arthritis to neurodegenerative disorders like Alzheimer's and Parkinson's disease.[17][18] Pyrazole derivatives are well-documented anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[19][20]
Mechanism of Action: Modulating Inflammatory Pathways
The anti-inflammatory activity of pyrazole derivatives is often linked to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[21][22] By scavenging free radicals and reducing oxidative stress, these compounds can also exert neuroprotective effects, shielding neurons from damage and death.[17][18] This dual action is particularly promising for treating complex neuroinflammatory conditions.
Key In-Vivo Model: Carrageenan-Induced Paw Edema
This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.
Protocol:
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week under standard laboratory conditions.
Compound Administration: Administer the test pyrazole derivatives intraperitoneally or orally at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like Indomethacin.[23]
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Causality Insight: Certain pyrazoline derivatives, closely related to pyrazole aldehydes, have shown higher anti-inflammatory activity than the standard drug indomethacin in this model.[23] This suggests that the pyrazole scaffold is a highly effective pharmacophore for anti-inflammatory drug design. Lipophilicity appears to be an important factor, with more lipophilic derivatives often showing greater potency.[23]
Conclusion and Future Directions
Pyrazole aldehydes are a class of compounds with immense therapeutic potential, underpinned by their inherent biological activity and synthetic tractability. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications makes them a rich area for further investigation.
Future research should focus on:
Multi-Target Drug Design: Leveraging the pyrazole scaffold to design single molecules that can modulate multiple targets, which is particularly relevant for complex diseases like cancer and neurodegeneration.
Optimizing ADMET Properties: Systematically modifying the substituents on the pyrazole ring to improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby enhancing the clinical translatability of lead compounds.
Exploring New Therapeutic Areas: Investigating the potential of pyrazole aldehyde derivatives in other areas, such as antiviral, antidiabetic, and cardiovascular diseases, where pyrazole-containing compounds have already shown promise.[2][19]
The continued exploration of structure-activity relationships, guided by robust biological screening and mechanistic studies, will undoubtedly unlock the full potential of pyrazole aldehydes in the development of next-generation therapeutics.
References
G. Geronikaki, A., Kourounakis, A., & Pontiki, E. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Available at: [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Available at: [Link]
Pandhurnekar, C. P., Dabhade, S. S., & Pandhurnekar, S. (2021). An updated review on synthesis and biological activities of pyrazole and its derivatives. Journal of Advanced Scientific Research. Available at: [Link]
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central. Available at: [Link]
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Available at: [Link]
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega - ACS Publications. Available at: [Link]
(PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Available at: [Link]
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Available at: [Link]
Synthesis and anticancer activity of substituted pyrazole de | 5424. (n.d.). TSI Journals. Available at: [Link]
Full article: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Taylor & Francis. Available at: [Link]
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Available at: [Link]
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (n.d.). PMC. Available at: [Link]
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. Available at: [Link]
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). ResearchGate. Available at: [Link]
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Available at: [Link]
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Journal of medicinal chemistry. Available at: [Link]
Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (n.d.). ResearchGate. Available at: [Link]
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. Available at: [Link]
Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate. Available at: [Link]
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC - PubMed Central. Available at: [Link]
Executive Summary: The Structural Chameleon In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in over 20% of small-molecule kinase inhibitors. However, its utility comes with a hidden variable...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Chameleon
In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in over 20% of small-molecule kinase inhibitors. However, its utility comes with a hidden variable: annular tautomerism .[1]
For 3-substituted pyrazoles, the proton on the nitrogen atom is labile, oscillating between position N1 and N2. This 1,2-proton shift creates an equilibrium between the 3-substituted (3-R) and 5-substituted (5-R) tautomers.[1] While these forms are chemically identical in isolation (due to rapid exchange), they are distinct molecular entities within a protein binding pocket.[1] A mismatch between the dominant solution tautomer and the bioactive conformation can incur a desolvation penalty of 2–5 kcal/mol, potentially decimating potency.
This guide provides a rigorous framework for predicting, analyzing, and controlling pyrazole tautomerism in drug discovery.
Fundamentals of Pyrazole Tautomerism
The Mechanism
The pyrazole ring undergoes degenerate annular tautomerism.[1] In a mono-substituted pyrazole, the substituent (R) is at position 3 relative to the NH in one tautomer, and at position 5 in the other.[1][2]
Tautomer A (3-R): The substituent is adjacent to the imine-like nitrogen (N2).[1] The NH is at N1.[1]
Tautomer B (5-R): The substituent is adjacent to the amine-like nitrogen (NH).[1] The NH is at N1 (renumbered), placing the substituent at C5.[1]
Confusion often arises from IUPAC numbering rules which prioritize the heteroatom.[1] To maintain scientific integrity, this guide uses the following convention:
3-R Tautomer: H is on the nitrogen distal to the substituent.[1]
5-R Tautomer: H is on the nitrogen proximal to the substituent.[1]
Figure 1: The annular tautomerism of pyrazoles and its impact on binding thermodynamics.
Thermodynamic Drivers
The equilibrium constant (
) is not random; it is driven by electronic effects and solvent interactions.[1]
Electronic Effects (The Sigma/Pi Balance)
The stability of a tautomer depends on the electronic nature of the substituent R.[1]
Electron-Donating Groups (EDG): Groups like
, , or generally favor the 3-R tautomer .[1] The lone pair on the imine nitrogen (N2) is more basic, but the steric bulk and electronic stabilization often place the proton on the distal nitrogen.[1]
Electron-Withdrawing Groups (EWG): Groups like
or strongly favor the 3-R tautomer (often >95%).[1] This is counter-intuitive to some but is explained by the dipole minimization; the EWG pulls electron density, making the adjacent nitrogen less basic and thus less likely to hold the proton.
Note: Literature can be conflicting.[1][3][4] For example, while
favors the 3-position in solution, specific H-bonding solvents can shift this.[1] However, generally, 3-R is the dominant form for most drug-like pyrazoles [1, 2].[1]
Solvent Effects
Solvent polarity and hydrogen bonding capacity are critical.[1]
Aprotic Solvents (DMSO, CDCl3): The intrinsic electronic preference of the molecule dominates.[1]
Protic Solvents (Methanol, Water): Solvation shells stabilize the more polar tautomer.[1] If the 5-R form has a higher dipole moment (often true due to vector alignment of NH and R), water will shift the equilibrium toward 5-R compared to the gas phase.[1]
Analytical Characterization: The "How-To"
Relying on a single crystal structure is a common error.[1] The solid-state tautomer is determined by crystal packing forces, not necessarily the bioactive or solution state. A robust protocol requires solution-state NMR.[1]
Solution State NMR (
N is King)
Proton NMR (
H) is often insufficient due to rapid exchange averaging the signals at room temperature.[1] The most authoritative method is N NMR (often via HMBC) at low temperatures.[1]
Experimental Protocol: Determination of via Variable Temperature (VT) NMR
Objective: Slow down the proton exchange rate (
) on the NMR timescale to observe distinct signals for 3-R and 5-R tautomers.
In the context of kinase inhibitors (e.g., p38 MAP kinase or GSK3
), the pyrazole often binds to the hinge region.[1] The hinge requires a specific Donor-Acceptor motif.[1]
Scenario: A kinase hinge requires the pyrazole to present an H-bond Donor at position 1 and an Acceptor at position 2.[1]
The Problem: If the inhibitor prefers the 5-R tautomer (where N1 is the donor) but the substituent R sterically clashes with the gatekeeper residue when in that orientation, binding is abolished.[1] Alternatively, if the stable solution tautomer places the H on the "wrong" nitrogen, the drug must pay an energetic penalty to flip the proton before binding.
Data Summary: Substituent Impact on Tautomeric Ratio (
)
Substituent (R)
Electronic Effect
Dominant Tautomer (Solution)
Approx Ratio (3-R : 5-R)
Reference
Weak EDG
3-R
90 : 10
[4]
(Phenyl)
Conjugation
3-R
95 : 5
[5]
Strong EWG
3-R
>99 : 1
[2]
Strong EDG
3-R
75 : 25
[6]
Tautomeric itself
Complex (Pyrazolone)
N/A
-
Strategic Workflow for Drug Design
To mitigate tautomer-related failure modes, adopt this screening workflow:
Figure 2: Integrated computational and experimental workflow for de-risking pyrazole tautomerism.
References
Alkorta, I., et al. (2025).[1][5] "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." ResearchGate.[1][6] 2
Claramunt, R. M., et al. (2006).[1][5] "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy. 5
Aguilar-Parrilla, F., et al. (1992).[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2. 1
Secrieru, A., et al. (2019).[1][2] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. 7[1][2][8][9][10]
Foces-Foces, C., et al. (1992).[1] "Crystal structure and tautomerism of 3(5)-phenylpyrazoles." Journal of the Chemical Society.[1] 1
Catalán, J., et al. (1985).[1][3][7] "Basicity and Tautomerism of Aminopyrazoles." Encyclopedia.pub / Molecules.[1] 8
Laufer, S. A., et al. (2019).[1] "Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity." ACS Medicinal Chemistry Letters. 11[1][2][8][9][10]
Application Note: Reductive Amination of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
[1] Abstract This guide details the reductive amination of 5-tert-butyl-1H-pyrazole-3-carbaldehyde , a critical scaffold in the development of kinase inhibitors and agrochemicals.[1] The presence of the bulky tert-butyl...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This guide details the reductive amination of 5-tert-butyl-1H-pyrazole-3-carbaldehyde , a critical scaffold in the development of kinase inhibitors and agrochemicals.[1] The presence of the bulky tert-butyl group and the amphoteric pyrazole ring presents unique solubility and reactivity challenges. This note provides two validated protocols: a Direct Method using Sodium Triacetoxyborohydride (STAB) for kinetic control and high chemoselectivity, and an Indirect Method using Sodium Borohydride (NaBH
) for sterically hindered or non-nucleophilic amines.[1]
Strategic Analysis & Mechanistic Insight
The Substrate: 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
This substrate exhibits annular tautomerism.[1] While often denoted as the 3-carbaldehyde, it exists in equilibrium with the 5-carbaldehyde form. The tert-butyl group provides lipophilicity, improving solubility in organic solvents (DCM, DCE) compared to the unsubstituted parent pyrazole.
Key Challenge: The pyrazole N-H is weakly acidic (
).[1] Strong bases must be avoided to prevent deprotonation, which would render the aldehyde less electrophilic due to electron donation from the pyrazolate anion.
Solution: Acid-catalyzed reductive amination (pH 5–6) is optimal.[1] It activates the carbonyl oxygen and suppresses pyrazole deprotonation.[1]
Reaction Mechanism
The reaction proceeds via the formation of an imine (Schiff base) intermediate.[1] In the presence of STAB, the protonated iminium ion is reduced much faster than the starting aldehyde, preventing the formation of the alcohol side-product.
Figure 1: Mechanistic pathway of reductive amination.[1] The critical step for selectivity is the rapid reduction of the Iminium Ion.
Experimental Protocols
Selection Guide: Which Protocol to Use?
Feature
Protocol A: Direct (STAB)
Protocol B: Indirect (NaBH)
Reducing Agent
Sodium Triacetoxyborohydride
Sodium Borohydride
Conditions
Mild, Room Temp, Acidic
Two-step, often requires Reflux
Selectivity
High (Reduces Imine > Aldehyde)
Low (Reduces everything; requires pre-formation)
Best For
Standard amines , volatile amines
Hindered amines , anilines, weak nucleophiles
Solvent
DCE or THF
MeOH or EtOH
Protocol A: Direct Reductive Amination (The "Gold Standard")
Objective: One-pot synthesis of secondary amines with minimal side-product formation.[1]
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Procedure:
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (1.0 equiv) in DCE (concentration ~0.1 M).
Amine Addition: Add the Amine (1.1 equiv).
Note: If the amine is a hydrochloride salt, add 1.1 equiv of TEA or DIPEA to liberate the free base.
Catalysis: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium establishment.
Reduction: Add STAB (1.5 equiv) in a single portion.
Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.
Checkpoint: Verify complete consumption of aldehyde by TLC/LCMS.[1] If aldehyde remains, the reduction step will yield alcohol side-product.[1]
Cooling: Cool the reaction mixture to 0°C (ice bath).
Reduction: Carefully add NaBH
portion-wise (exothermic, hydrogen gas evolution).
Stir: Allow to warm to RT and stir for 1 hour.
Quench: Add water or 1M HCl carefully to destroy excess hydride.
Note: If using acid quench, ensure the final pH is basic (>9) before extraction to keep the amine in the organic phase.
Workup: Extract with EtOAc, wash with brine, dry, and concentrate.
Workflow Visualization
Figure 2: Decision tree and workflow for Protocol A (STAB) and Protocol B (NaBH4).
Critical Parameters & Troubleshooting
Solubility & Tautomerism
The 5-tert-butyl group aids solubility, but if the product precipitates during the reaction (common with amine salts), add a co-solvent like DMF or increase the volume of DCE.
Issue: Incomplete conversion.
Fix: The pyrazole nitrogen may be coordinating to the Boron species.[1] Add 0.5 equiv more STAB or increase AcOH to 2.0 equiv to break coordination.
Purification of Amphoteric Products
The product contains a basic secondary amine and a weakly acidic pyrazole NH.[1]
SCX Columns (Strong Cation Exchange): Highly recommended.[1] Load the reaction mixture (in MeOH) onto an SCX cartridge. Wash with MeOH (elutes non-basic impurities).[1] Elute product with 2M NH
Acid/Base Extraction: If not using SCX, be careful not to extract the product into the aqueous layer during acid washes.[1] Keep the aqueous phase basic (pH > 9) to extract the amine into the organic layer.[1]
Safety
STAB: Generates Acetic Acid upon reaction.[1] Irritant.
NaBH4: Generates Hydrogen gas.[1] Flammable.[1] Ensure good ventilation.[1]
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]
Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes."[1][6] INEOS OPEN, 2021.[1][5] Link
Common Organic Chemistry. "Reductive Amination: Standard Conditions and Mechanism." Common Organic Chemistry, Accessed 2023.[1] Link
Vertex AI Search. "Solubility and Properties of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde." NIH PubChem Compound Summary. Link
Strategic Synthesis of Bioactive Heterocycles from 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
Executive Summary: The Lipophilic Anchor Strategy In modern drug discovery, the 5-tert-butyl-1H-pyrazole-3-carbaldehyde scaffold represents a privileged starting point. The tert-butyl group at the C5 position acts as a "...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Lipophilic Anchor Strategy
In modern drug discovery, the 5-tert-butyl-1H-pyrazole-3-carbaldehyde scaffold represents a privileged starting point. The tert-butyl group at the C5 position acts as a "lipophilic anchor," significantly enhancing the membrane permeability and metabolic stability of derived molecules, while the C3-aldehyde serves as a highly reactive "warhead" for divergent synthesis.
This application note details three validated synthetic pathways to transform this core into complex bioactive heterocycles:
Schiff Base/Imine Formation: For rapid library generation.
Claisen-Schmidt Condensation: To generate chalcone intermediates.[1]
Pyrazoline Cyclization: Converting chalcones into bis-heterocyclic scaffolds.
Strategic Reaction Map
The following flow diagram illustrates the divergent synthetic pathways available from the parent aldehyde.
Figure 1: Divergent synthetic pathways from 5-tert-butyl-1H-pyrazole-3-carbaldehyde. Pathway A focuses on nitrogen-functionalization, while Pathway B and C build carbon frameworks.
Technical Protocols
Protocol A: Schiff Base Condensation (Imine Synthesis)
Objective: Synthesis of N-substituted imines for antimicrobial screening or subsequent reduction.
Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon, followed by acid-catalyzed dehydration.
Sodium Hydroxide (NaOH) (40% aq. solution) or KOH pellets
Ethanol (95%)
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of the acetophenone derivative and 1.0 mmol of the pyrazole-aldehyde in 15 mL of ethanol in a flask equipped with a magnetic stirrer.
Basification: Cool the solution to 0–5°C in an ice bath. Dropwise, add 2 mL of 40% NaOH solution.
Note: Low temperature prevents polymerization and side reactions (Cannizzaro).
Reaction: Stir vigorously at room temperature for 12–24 hours. The solution often turns yellow/orange due to the extended conjugation of the forming chalcone.
Neutralization: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl to neutralize the base.
Work-up: Filter the resulting solid precipitate. Wash with cold water until the filtrate is neutral pH.
Crystallization: Recrystallize from ethanol.
Protocol C: Cyclization to Pyrazolyl-Pyrazolines
Objective: Synthesis of a bis-pyrazole system. Pyrazolines are known for potent anti-inflammatory and MAO-B inhibitory activity.
Mechanism: Michael addition of hydrazine to the chalcone double bond, followed by intramolecular nucleophilic attack on the carbonyl.
Setup: Dissolve 1.0 mmol of the chalcone in 10 mL of glacial acetic acid.
Alternative: Use Ethanol as solvent with 5 equivalents of Hydrazine Hydrate if an N-acetyl group is not desired. Using pure acetic acid typically yields the N-acetyl pyrazoline.
Reflux: Heat the mixture at reflux (118°C for AcOH) for 6–8 hours.
Monitoring: TLC (Hexane:EtOAc 1:1). Chalcones are UV active and often colored; Pyrazolines are often fluorescent under UV (365 nm).
Isolation: Pour the reaction mixture into crushed ice. The product will precipitate as a solid.
Purification: Filter and wash with water. Recrystallize from methanol.
Data Summary & Expected Yields
The following table summarizes typical results observed when applying these protocols to 5-tert-butyl-1H-pyrazole-3-carbaldehyde derivatives.
Reaction Type
Reactant B
Product Class
Typical Yield
Appearance
Key Spectral Feature (NMR)
Schiff Base
4-OMe-Aniline
Imine
85-92%
Yellow Solid
Singlet ~8.5 ppm (-CH=N-)
Claisen-Schmidt
Acetophenone
Chalcone
75-85%
Orange Solid
Doublets ~15 Hz (Trans alkene)
Cyclization
Hydrazine/AcOH
N-Acetyl Pyrazoline
65-78%
White/Pale Solid
ABX pattern (Pyrazoline ring protons)
Troubleshooting & Optimization (Expert Insights)
Tautomerism: The starting material exists in equilibrium between 5-tert-butyl-1H-pyrazole-3-carbaldehyde and 3-tert-butyl-1H-pyrazole-5-carbaldehyde. In solution, this usually does not affect reactivity as the aldehyde remains accessible. However, during NMR characterization, broad NH signals or averaged peaks may be observed.
Solubility: The tert-butyl group significantly increases solubility in organic solvents (DCM, EtOAc) compared to the methyl analog. This facilitates easier work-up but may require cooling or anti-solvents (water/hexane) for crystallization.
Base Sensitivity: During Claisen-Schmidt condensation, if the yield is low, switch from NaOH to Piperidine or Pyrrolidine (organocatalysis) in refluxing ethanol. This is milder and often cleaner for sensitive substrates.
References
Synthesis of Pyrazole-3-carbaldehydes
Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[1]
Application Note: Strategic Deployment of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde in Medicinal Chemistry
The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It synthesizes current literature, field-proven methodologies, and structural biology insights regarding...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It synthesizes current literature, field-proven methodologies, and structural biology insights regarding the use of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde .
Executive Summary & Scientific Rationale
In the landscape of fragment-based drug discovery (FBDD), 5-tert-Butyl-1H-pyrazole-3-carbaldehyde represents a "privileged scaffold." Its utility is derived from two synergistic structural features:
The tert-Butyl Group (Hydrophobic Anchor): This bulky, lipophilic moiety is exceptionally effective at occupying the hydrophobic "gatekeeper" pockets (e.g., the ATP-binding site of kinases like B-Raf, p38 MAP, and VEGFR). It provides high enthalpic binding energy through van der Waals interactions while imposing steric selectivity against off-target proteins with smaller pockets.
The Aldehyde "Warhead" (Chemical Handle): The C3-formyl group serves as a versatile electrophile for divergent synthesis, enabling rapid generation of focused libraries via reductive amination, olefination, or heterocyclization.
Primary Applications:
Kinase Inhibitors: Targeting Type II binding modes (e.g., Sorafenib/Vemurafenib analogs).
Chemical Reactivity & Divergent Synthesis Workflow
The following diagram illustrates the critical synthetic pathways accessible from the core aldehyde. This workflow is designed to maximize "SAR (Structure-Activity Relationship) velocity" in early discovery phases.
Figure 1: Divergent synthetic pathways from the pyrazole-carbaldehyde core. Blue nodes represent library outputs; the yellow node represents structural modification.
Objective: To generate a library of secondary amines for SAR exploration of the solvent-exposed region of the target protein.
Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.
Imine Formation: In a 20 mL scintillation vial, dissolve the aldehyde (152 mg, 1.0 mmol) in DCE (5 mL). Add the amine (1.1 mmol).
Critical Check: If the amine is a hydrochloride salt, add 1.1 equiv of TEA to liberate the free base.
Activation: Add glacial acetic acid (2 drops). Stir at Room Temperature (RT) for 30–60 minutes.
Observation: The solution may turn slightly cloudy or change color, indicating imine formation.
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes to manage mild effervescence.
Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of aldehyde peak at ~254 nm).
Quench & Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Purification: Most products are pure enough for initial screening (>90%). If necessary, purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Authoritative Insight: STAB is preferred over NaBH₄ because it is less likely to reduce the aldehyde directly, preventing the formation of the alcohol byproduct [1].
Protocol B: Regioselective N-Alkylation
Objective: To cap the pyrazole nitrogen, modulating solubility and preventing promiscuous binding.
Challenge: Pyrazoles are ambident nucleophiles. The tert-butyl group exerts steric hindrance, often favoring alkylation at the distal nitrogen (N1) over the proximal nitrogen (N2), but mixtures can occur.
Dissolution: Dissolve the aldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Deprotonation: Add Cs₂CO₃ (2.0 equiv). Stir at RT for 15 minutes.
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
Temperature Control:
Kinetic Control: Stir at 0°C to RT to favor the less sterically hindered isomer.
Thermodynamic Control: Heat to 60°C if the thermodynamically stable isomer is desired.
Differentiation: Use 2D NMR (NOESY) to distinguish regioisomers. An NOE signal between the tert-butyl protons and the N-alkyl group indicates N1-alkylation (adjacent). Lack of NOE indicates N2-alkylation (distal).
Structural Biology & Design Logic
When designing inhibitors using this scaffold, understanding the spatial arrangement is critical.
Binding Mode Diagram (Kinase Domain):
Figure 2: Conceptual binding mode of tert-butyl-pyrazole inhibitors in a typical kinase ATP-binding site.
Design Heuristics:
Steric Clash: The tert-butyl group is too large for kinases with a "Gatekeeper" residue that is bulky (e.g., Methionine). It targets kinases with smaller gatekeepers (e.g., Threonine in B-Raf) or those that can adopt a "DFG-out" conformation [2].
Solubility: The aldehyde-derived amine tail (green node in Fig 2) is the primary vector for improving physicochemical properties (LogD, solubility) without disrupting the core binding event.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Reductive Amination
Steric hindrance of amine or poor imine stability.
Switch solvent to Methanol; use Ti(OiPr)₄ as a Lewis acid to force imine formation before adding reducing agent [3].
Regioisomer Mixtures (N-Alkylation)
Tautomeric equilibrium.
Use bulky protecting groups (e.g., THP, Trityl) if N-protection is temporary. For permanent alkylation, separate isomers via Silica Gel chromatography (Isomers often have ).
Store the aldehyde under Nitrogen/Argon at 4°C. If impure, recrystallize from Hexane/Ethyl Acetate.
References
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
Wan, P. T., et al. (2004). "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell. Link
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link
Fichez, J., et al. (2015). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi. Link
Application Note: 5-tert-Butyl-1H-pyrazole-3-carbaldehyde in Agrochemical Synthesis
This guide details the technical application and synthesis protocols for 5-tert-Butyl-1H-pyrazole-3-carbaldehyde , a critical scaffold in the development of mitochondrial electron transport (MET) complex I inhibitors, sp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical application and synthesis protocols for 5-tert-Butyl-1H-pyrazole-3-carbaldehyde , a critical scaffold in the development of mitochondrial electron transport (MET) complex I inhibitors, specifically acaricides and succinate dehydrogenase inhibitor (SDHI) fungicides.
[1]
Executive Summary
5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS: 865138-11-0 / 129742-77-0) serves as a versatile "lipophilic anchor" in agrochemical design. The tert-butyl group provides the necessary steric bulk and hydrophobicity to penetrate waxy plant cuticles and insect exoskeletons, while the aldehyde functionality acts as a reactive handle for diversifying the C-3 position. This intermediate is pivotal in the discovery of pyrazole-carboxamide fungicides and pyrazole-amine acaricides (analogs of Tebufenpyrad and Fenpyroximate).
Soluble in MeOH, DCM, THF; sparingly soluble in water
Stability
Air-sensitive (oxidizes to carboxylic acid); Store under Argon at 2–8°C
Tautomerism
Exists in equilibrium between 3-formyl and 5-formyl tautomers in solution
Synthesis Protocol: The "Make" Workflow
Rationale: Direct formylation of 3-tert-butylpyrazole often yields the C-4 aldehyde (Vilsmeier-Haack selectivity). To selectively install the aldehyde at C-3, a stepwise reduction-oxidation strategy starting from the ethyl ester is the most reliable industrial route.
Step 1: Cyclocondensation (Formation of the Pyrazole Core)
Setup: Flame-dry a 3-neck flask; purge with N₂. Suspend LiAlH₄ (2.5 eq) in anhydrous THF.
Addition: Add the ester (from Step 1) in THF dropwise at 0°C.
Quench: After 4 hours at RT, strictly follow the Fieser quench method (Water, 15% NaOH, Water) to avoid aluminum emulsions.
Isolation: Filter precipitate, dry organic layer over Na₂SO₄, and concentrate.
Step 3: Oxidation to Aldehyde (Swern or MnO₂)
Reaction: Alcohol + MnO₂ → 5-tert-Butyl-1H-pyrazole-3-carbaldehyde.
Note: MnO₂ is preferred over Swern for scale-up due to operational simplicity and avoidance of sulfur byproducts.
Filtration: Filter through a Celite pad to remove Mn species.
Purification: Flash chromatography (SiO₂, 0–30% EtOAc in Hexane).
Quality Control: ¹H NMR should show a distinct singlet aldehyde peak at ~9.8–10.0 ppm.
Synthesis Pathway Diagram
Figure 1: Stepwise synthesis of the target aldehyde from acyclic precursors. The oxidation step (Red) is critical for preventing over-oxidation to the acid.
Application Protocol: The "Use" Workflow
This aldehyde is the divergence point for two major classes of agrochemicals: Mitochondrial Complex I Inhibitors (MET I) and Novel Fungicides .
Hydrazone derivatives of this aldehyde often exhibit high antifungal activity against Botrytis cinerea and Rhizoctonia solani.
Condensation:
Dissolve aldehyde (1.0 eq) in Ethanol.
Add substituted phenylhydrazine or benzhydrazide (1.0 eq).
Add catalytic Acetic Acid (2-3 drops).
Reflux for 2–4 hours.
Isolation:
Cool to RT. The product usually precipitates. Filter and wash with cold ethanol.
Downstream Applications Diagram
Figure 2: Divergent synthesis pathways.[1][2] Pathway A leads to acaricidal candidates; Pathway B targets fungicidal scaffolds.
Handling & Stability Validation
Oxidation Risk: The aldehyde is prone to autoxidation.
Test: Dissolve 10mg in CDCl₃. Leave exposed to air for 24h. ¹H NMR will show the disappearance of the -CHO peak (10.0 ppm) and appearance of -COOH (broad singlet >11 ppm).
Prevention:[3] Store under Argon. If solid turns white to opaque/crusty, recrystallize before use.
Tautomerism: In solution, the proton on the pyrazole nitrogen (N-H) can migrate.
Impact: Reactions involving N-alkylation (e.g., with MeI) will produce a mixture of regioisomers (1-methyl-3-formyl vs. 1-methyl-5-formyl).
Control: Use steric bulk or specific solvents (e.g., DMF vs. THF) to influence regioselectivity during N-alkylation steps.
References
Synthesis of Pyrazole-Amine Intermediates:
Title: Efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[4]
Source: Molbank (MDPI).
URL:[Link][1][4][5][6][7][8]
Tebufenpyrad Analog Synthesis:
Title: Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA.
Source: ACS Organic Process Research & Development.
URL:[Link]
General Pyrazole Aldehyde Reactivity:
Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[9]
Source: ARKIVOC (Archive for Organic Chemistry).
URL:[Link]
Agrochemical Applications of Pyrazoles:
Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery.[10]
Source: Journal of Agricultural and Food Chemistry (ACS).
URL:[Link]
Chemical Property Data:
Title: 3-Tert-butyl-1-phenylpyrazole-5-carbaldehyde Compound Summary.
Source: PubChem.[11][12]
URL:[Link]
Application Note: Strategic Derivatization of Pyrazole-4-Carbaldehydes
Abstract The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (Celebrex), Sildenafil (Viagra), and Ruxolitinib (Jakafi). The introd...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (Celebrex), Sildenafil (Viagra), and Ruxolitinib (Jakafi). The introduction of an aldehyde group, typically at the C4 position, transforms this stable heterocycle into a highly reactive "linchpin" intermediate. This Application Note provides a rigorous technical guide for derivatizing pyrazole-4-carbaldehydes. We focus on three critical transformations: Reductive Amination (C-N bond formation), Wittig Olefination (C-C extension), and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (heterocycle fusion).
Chemical Reactivity Profile & Strategic Considerations
Before initiating synthesis, the researcher must understand the electronic push-pull dynamics of the substrate.
The Scaffold: The pyrazole ring is electron-rich and aromatic. However, the introduction of a formyl group (CHO) at C4 creates a "push-pull" system. The endocyclic nitrogens donate electron density, while the exocyclic carbonyl withdraws it.
The "NH" Problem: If the N1 position is unsubstituted (1H-pyrazole), the proton is acidic (
). Strong bases used in olefination (e.g., NaH, -BuLi) will deprotonate N1 before reacting with the aldehyde, quenching the reagent.
Directive: For base-mediated reactions (Wittig/HWE), N1-protection (e.g., SEM, THP, Boc, or Benzyl) is mandatory unless using mild bases (e.g., K₂CO₃ with acidic phosphonates).
Regioselectivity: Electrophilic attack on the aldehyde is generally favored over the ring carbons due to the steric accessibility and high electrophilicity of the carbonyl carbon.
Decision Tree: Derivatization Pathways
Figure 1: Strategic decision matrix for pyrazole aldehyde derivatization.
Protocol A: Reductive Amination (C-N Bond Formation)
Objective: Conversion of the aldehyde to a secondary or tertiary amine.
Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.
Reagent Choice: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard. Unlike NaBH₄, STAB is mild and does not reduce the aldehyde competitively, preventing alcohol side-products [1].
Flash column chromatography (Silica gel). Elute with DCM
5% MeOH/DCM.
Data Summary Table: Reductive Amination Expectations
Parameter
Specification
Notes
Yield
85–95%
STAB minimizes alcohol byproduct formation.
Reaction Time
2–16 Hours
Sterically hindered amines require longer times.
Key Impurity
Pyrazolyl-methanol
Result of direct aldehyde reduction (rare with STAB).
Protocol B: Wittig Olefination (C-C Bond Extension)
Objective: Installation of a vinyl group or acrylate ester (e.g., for subsequent Michael additions).
Critical Constraint: If using unprotected pyrazoles, use the Horner-Wadsworth-Emmons (HWE) variant with weaker bases if possible, or use 2.2+ equiv of strong base to form the dianion (not recommended).
Objective: One-pot synthesis of fused imidazo[1,2-a]pyridine-pyrazole hybrid systems. This is a powerful Multicomponent Reaction (MCR) for generating library diversity [3].
Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol)
Step-by-Step Workflow
Imine Pre-formation:
Dissolve Pyrazole aldehyde and 2-Aminopyridine in MeOH (3 mL).
Stir for 20 minutes.
Cyclization:
Add the catalyst (
or ).
Add tert-Butyl Isocyanide via syringe. Safety: Isocyanides have a foul odor; work in a well-ventilated hood.
Reaction:
Stir at RT for 24 hours. If conversion is slow, heat to 50°C.
Validation: The reaction mixture often precipitates the product.
Work-up:
Concentrate volatiles.
Redissolve in EtOAc, wash with water.
Purify via crystallization or column chromatography.
References
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Maunsell, S., et al. (2015). "Wittig Reaction of Stabilized Ylides." Organic & Biomolecular Chemistry.
Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction." Angewandte Chemie International Edition.
Verma, A. K., et al. (2021).[1] "Synthesis and biological activity of pyrazole-4-carbaldehyde derivatives." Journal of Advanced Scientific Research.[4]
Technical Support Center: Purification of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
[1] Case ID: PYR-ALD-005 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary: The Molecule's "Personality" Before initiating purification, you must understand the physicochemical beha...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: PYR-ALD-005
Status: Active
Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The Molecule's "Personality"
Before initiating purification, you must understand the physicochemical behavior of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde . This molecule presents a "triad of trouble" for standard chromatography:
Amphoteric Nature: The pyrazole ring contains a basic pyridine-like nitrogen (
) and an acidic pyrrole-like nitrogen ().[1] The basic nitrogen interacts strongly with acidic silanols on silica gel, causing severe tailing.
Tautomeric Equilibrium: The hydrogen on the nitrogen can shift between the
and positions. On the timescale of chromatography, this can manifest as peak broadening or "ghost" splitting.
Aldehyde Reactivity: The aldehyde moiety is susceptible to oxidation (to carboxylic acid) and acetal formation if the column is run in acidic alcohol.
Method Development Workflow
The following workflow is designed to minimize silanol interaction and prevent on-column oxidation.
Standard Operating Procedure (SOP) for TLC & Column
Parameter
Recommendation
Technical Rationale
Stationary Phase
Neutralized Silica Gel 60 (230-400 mesh)
Standard silica is acidic (pH ~5).[1] Neutralization prevents the basic pyrazole nitrogen from "sticking" (irreversible adsorption).
Mobile Phase A
Hexanes (or Pentane)
Non-polar component.[1] Pentane is preferred if the product is volatile (rare for this MW, but possible under high vac).
Mobile Phase B
Ethyl Acetate (EtOAc)
Polar component.[1] Avoid alcohols (MeOH) initially to prevent hemiacetal formation with the aldehyde.
Modifier
Triethylamine (TEA) 1% v/v
CRITICAL: Competes for silanol binding sites, sharpening the peak shape.
Loading Method
Dry Loading (Celite or Neutral Alumina)
Liquid loading in DCM can lead to band broadening due to the "solvent effect" if the compound is highly soluble.
Visual Workflow: From Crude to Pure
Figure 1: Iterative method development workflow focusing on mobile phase optimization.
Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing & Low Recovery
User Question: "I see a long streak on my TLC plate, and my column fractions are tailing badly. I'm also losing about 30% of my mass. Where is it going?"
Scientist Diagnosis:
This is classic Silanol Interaction .[1] The basic nitrogen of the pyrazole is hydrogen-bonding to the acidic Si-OH groups on the silica. This bond is often strong enough to cause irreversible adsorption (mass loss) and kinetic drag (tailing).[1]
Solution Protocol:
Switch to Neutralized Silica: Pre-wash your packed column with 3 column volumes (CV) of Hexane:EtOAc (90:10) + 1% Triethylamine.[1]
Maintain Basic pH: Ensure your running eluent also contains 0.5% to 1% TEA.[1]
Alternative Phase: If tailing persists, switch to Neutral Alumina (Brockmann Grade III).[1] Alumina is less acidic than silica and better suited for nitrogen heterocycles.[1]
Issue 2: The "Double Spot" Phenomenon
User Question: "My NMR of the crude looks clean, but on TLC and the column, I see two distinct spots very close together. Is my aldehyde oxidizing?"
Scientist Diagnosis:
While oxidation is possible, this is likely Annular Tautomerism .
Tautomer B: 3-tert-butyl-1H-pyrazole-5-carbaldehyde.[1]
In solution, these interconvert rapidly (average signal in NMR). On silica, the interaction with the surface can slow down the proton transfer, separating the tautomers.
Solution Protocol:
Coalescence Check: Run a 2D-TLC. Spot the sample, run it once. Rotate the plate 90 degrees and run it again. If the two spots lie on the diagonal, they are tautomers. If they are off-diagonal, they are impurities.[1]
Ignore It: If they are tautomers, collect both "peaks" together. They will equilibrate back to a single species in the flask.
Temperature: Running the column at a slightly elevated temperature (e.g., 35°C) can increase the exchange rate, merging the peaks (use caution with aldehyde stability).
Issue 3: Product Decomposition
User Question: "My product turns yellow/brown on the column, and I see a new baseline spot."
Scientist Diagnosis:
This indicates Oxidation or Aldol Condensation .[1]
Note: The tert-butyl group makes the molecule lipophilic; it should elute relatively early compared to unsubstituted pyrazoles.[1]
Workup:
Combine fractions.
Crucial: The TEA must be removed.[1] Rotovap at 40-45°C. If TEA remains (check NMR), co-evaporate with Toluene or DCM twice.
References & Authority
Reich, H. J., & Schwitters, K. (n.d.). Common Chromatographic Problems and Solvents. University of Wisconsin-Madison.[1] (Standard reference for pKa interactions on silica).
Elguero, J., et al. (2000).[1] Protomeric Tautomerism of Heterocycles.[1] Advances in Heterocyclic Chemistry.[1] (Authoritative text on pyrazole tautomerism).
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[1] Journal of Organic Chemistry, 43(14), 2923–2925. Link (The foundational text for Flash Chromatography).
Sigma-Aldrich/Merck. (2024).[1] 5-tert-Butyl-1H-pyrazole-3-carbaldehyde Product Sheet. (Confirmation of stability/storage conditions). Link
Improving yield in the formylation of tert-butyl pyrazole
Technical Support Center: Pyrazole Functionalization Topic: Optimization of Yield in the Formylation of tert-Butyl Pyrazole Ticket ID: PYR-CHO-004 Status: Open Assigned Specialist: Senior Application Scientist, Process C...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazole FunctionalizationTopic: Optimization of Yield in the Formylation of tert-Butyl Pyrazole
Ticket ID: PYR-CHO-004
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The formylation of tert-butyl pyrazole (typically to access 3-tert-butyl-1H-pyrazole-4-carbaldehyde) is a pivotal step in synthesizing kinase inhibitors and agrochemicals.[1] While the Vilsmeier-Haack reaction is the industrial standard, it is notoriously sensitive to moisture and stoichiometric imbalances, often stalling yields at 40–50%.[1]
This guide provides a root-cause analysis and optimization protocol to elevate yields to the 80–90% range . It addresses the critical regioselectivity issues arising from the tautomeric nature of 3-tert-butyl pyrazole and offers two validated synthetic pathways.
Module 1: Critical Pre-Reaction Analysis
Q: Why is my yield inconsistent between batches?A: The primary culprit is often the tautomeric equilibrium of the starting material combined with reagent degradation .
Tautomerism: 3-tert-butyl-1H-pyrazole exists in equilibrium with 5-tert-butyl-1H-pyrazole.[1] In the Vilsmeier-Haack reaction, the electrophilic attack prefers the electron-rich C4 position.[1] However, if the Nitrogen is unsubstituted (NH-free), the Vilsmeier reagent can attack the nitrogen first, forming an N-formyl species that hydrolyzes back to the starting material, lowering the apparent yield of the C-formyl product.[1]
Reagent Quality: POCl
is highly hygroscopic.[1] Partial hydrolysis produces phosphoric acid, which deactivates the Vilsmeier complex and generates HCl gas, altering the reaction pH profile.[1]
Recommendation: For maximum yield, N-protection (e.g., N-methyl, N-benzyl, or N-THP) prior to formylation is strongly recommended.[1] If you must use the NH-free pyrazole, you must double the Vilsmeier reagent equivalents to account for transient N-formylation.[1]
Module 2: The Vilsmeier-Haack Protocol (Optimized)
Q: How do I maximize conversion using POCl
/DMF?A: The "Standard Addition" method often causes exotherms that decompose the intermediate.[1] Switch to the "Pre-formed Complex" method described below.
Optimized Protocol (Scale: 10–50g)
Step 1: Vilsmeier Complex Formation (The "Ice-Salt" Stage) [1]
Charge dry DMF (3.0 equiv) into a reactor under Argon. Cool to 0°C .[1]
Critical Check: The temperature must not exceed 5°C.
Observation: The solution should turn from colorless to pale yellow/viscous.[1] If it turns dark orange/red here, your DMF is wet.[1] Abort and dry DMF.
Step 2: Substrate Addition
Dissolve tert-butyl pyrazole (1.0 equiv) in minimal dry DMF.[1]
Add this solution to the Vilsmeier complex at 0°C .
Allow to warm to Room Temperature (RT) over 1 hour, then heat to 70–80°C for 4–6 hours.
Why? The C4-formylation has a high activation energy barrier due to the steric bulk of the tert-butyl group.[1] Heat is required to drive the reaction to completion.[1]
Step 3: Controlled Hydrolysis (The Yield Killer)
Most yields are lost here due to "crashing out" sticky tars.[1]
Cool reaction mixture to RT.
Pour the mixture slowly into ice-cold Sodium Acetate (aq) or Carbonate solution (pH 8–9).
Do NOT use water alone.[1] Acidic hydrolysis (pH < 2) can destabilize the pyrazole ring or cause acid-catalyzed deformylation.[1]
Stir vigorously for 2 hours. The intermediate iminium salt must be fully hydrolyzed to the aldehyde.
Do not filter. Extract aqueous layer with DCM or EtOAc (3x).
Module 3: The Lithiation Alternative (High-Performance)
Q: The Vilsmeier route is too messy. Is there a cleaner method?A: Yes. If your pyrazole is N-protected (e.g., 1-methyl-3-tert-butylpyrazole), C4-Lithiation followed by a formyl quench is superior in yield and cleanliness.[1]
Lithiation: Add n-BuLi dropwise.[1] Stir for 1 hour.
Note: The bulky tert-butyl group directs lithiation to the C5 position if C4 is blocked, but for 1-substituted pyrazoles, C5 lithiation is kinetically favored.[1] Wait...
Correction: For 1-alkyl pyrazoles, lithiation typically occurs at C5 (ortho to Nitrogen).[1] To get the C4-aldehyde via lithiation, you usually need a C4-bromide precursor for Lithium-Halogen exchange.[1]
Direct Deprotection Route: If you need C4-formylation directly via lithiation, it is difficult without a halogen handle.[1] Stick to Vilsmeier for direct C-H functionalization.
A Guide to Minimizing Tar Formation and Maximizing Yield This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in pyrazole synthesis. Our goal is to p...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Tar Formation and Maximizing Yield
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in pyrazole synthesis. Our goal is to provide you with in-depth troubleshooting advice and practical, field-proven protocols to help you overcome common challenges, with a particular focus on the pervasive issue of tar formation. By understanding the underlying chemical principles, you can optimize your synthetic routes to achieve higher yields and purity.
Troubleshooting Guide: Conquering Tar Formation
Tar, the amorphous, often dark and sticky byproduct of many organic reactions, is a common frustration in pyrazole synthesis. Its formation is not a result of a single, well-defined side reaction, but rather a complex interplay of competing pathways that can include polymerization, degradation of starting materials, and product decomposition. This guide will help you diagnose the likely causes of tar formation in your experiments and provide actionable solutions.
Question 1: My reaction has turned dark and is producing a significant amount of an intractable, tarry substance. What are the likely causes?
Answer: The formation of tar in pyrazole synthesis, particularly in the widely used Knorr synthesis and related methods, can be attributed to several factors. Understanding these can help you pinpoint the source of the problem.
Excessive Heat: High reaction temperatures are a primary culprit. Both hydrazines and the 1,3-dicarbonyl starting materials can be thermally unstable. Furthermore, the pyrazole product itself can be susceptible to thermal decomposition, leading to complex degradation products.
Highly Acidic or Basic Conditions: While many pyrazole syntheses are acid-catalyzed, overly harsh acidic or basic conditions can promote undesirable side reactions. Strong acids can catalyze the self-condensation of 1,3-dicarbonyl compounds, a reaction akin to an acid-catalyzed aldol condensation, leading to polymeric materials.[1][2]
Impure Starting Materials: The purity of your hydrazine and 1,3-dicarbonyl compound is critical. Impurities can act as catalysts for polymerization or degradation pathways. For instance, trace metals in reagents can accelerate the decomposition of hydrazines.
Presence of Oxygen: Hydrazine and its derivatives can be susceptible to oxidation, especially at elevated temperatures.[3] The resulting byproducts can be highly reactive and contribute to the formation of complex, colored tars.
Uncontrolled Reaction Exotherm: The condensation reaction between hydrazines and 1,3-dicarbonyls can be exothermic. If the reaction is not adequately cooled, localized "hot spots" can form, leading to thermal degradation and tar formation.
Question 2: How can I modify my reaction conditions to minimize tar formation?
Answer: Based on the potential causes, here are several strategies to mitigate tar formation:
Temperature Control: This is the most critical parameter to optimize.
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Gradual Addition of Reagents: Add one of the reagents dropwise to the other, with efficient stirring and cooling, to control the reaction exotherm.
Catalyst and Solvent Optimization:
Use a Milder Acid Catalyst: If using a strong acid like sulfuric acid, consider switching to a milder catalyst such as acetic acid or a Lewis acid.
Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic solvents can sometimes give better results than protic solvents like ethanol, which can participate in side reactions.
Ensure Purity of Reagents:
Purify Starting Materials: If you suspect your reagents are impure, consider purifying them before use. 1,3-Dicarbonyl compounds can often be purified by distillation or recrystallization. Hydrazine and its derivatives can be distilled under reduced pressure.
Inert Atmosphere:
Work Under Nitrogen or Argon: To prevent oxidation of sensitive reagents, especially hydrazine, perform the reaction under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: Besides tar, what are other common byproducts in pyrazole synthesis?
A1: The most common and well-characterized byproducts are regioisomers . In the Knorr synthesis, if an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, two different pyrazole isomers can be formed. The ratio of these isomers can be influenced by steric and electronic factors, as well as the reaction conditions.
Q2: My main problem is the formation of regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge. Here are some approaches:
Exploit Steric and Electronic Differences: If the two carbonyl groups of your 1,3-dicarbonyl compound have significantly different steric or electronic environments, the reaction may inherently favor one isomer.
Modify the Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. Experiment with different solvent systems and acid catalysts to find the optimal conditions for your specific substrates.
Alternative Synthetic Routes: If the Knorr synthesis consistently gives poor regioselectivity, consider alternative methods such as 1,3-dipolar cycloaddition reactions, which are known for their high regioselectivity.
Q3: I have a tarry crude product. What are the best methods for purification?
A3: Purifying a desired pyrazole from a tarry mixture can be challenging, but several techniques can be effective:
Column Chromatography: This is the most common method for purifying pyrazoles. Silica gel is typically used as the stationary phase. A gradient elution with a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is often effective. For basic pyrazoles that may stick to silica, adding a small amount of triethylamine to the eluent can improve recovery.
Recrystallization: If your pyrazole is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. Common solvents for recrystallizing pyrazoles include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid solution. The pyrazole will move to the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer and extracting with an organic solvent will recover the purified pyrazole.
Experimental Protocols
Optimized Knorr Pyrazole Synthesis with Temperature Control
This protocol provides a general method for the Knorr pyrazole synthesis with an emphasis on minimizing tar formation through careful temperature control.
Materials:
1,3-Dicarbonyl compound (1.0 eq)
Hydrazine derivative (1.0 - 1.1 eq)
Glacial acetic acid (as solvent and catalyst)
Round-bottom flask with a magnetic stirrer
Condenser
Addition funnel
Ice bath
Heating mantle with temperature controller
Procedure:
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, condenser, and addition funnel. If the hydrazine derivative is sensitive to air, ensure the system is under an inert atmosphere (nitrogen or argon).
Initial Charge: Dissolve the 1,3-dicarbonyl compound in glacial acetic acid in the reaction flask.
Cooling: Cool the flask in an ice bath to 0-5 °C.
Slow Addition: Dissolve the hydrazine derivative in a small amount of glacial acetic acid and place it in the addition funnel. Add the hydrazine solution dropwise to the stirred, cooled solution of the 1,3-dicarbonyl compound over a period of 30-60 minutes.
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Then, slowly allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Heating (if necessary): If the reaction is sluggish at room temperature, gently heat the mixture to 50-60 °C. Avoid excessive heating.
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. The pyrazole product may precipitate as a solid. If it oils out, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: The crude product can be purified by column chromatography or recrystallization as described in the FAQ section.
Data Summary: Solvent Effects on Regioselectivity
The choice of solvent can have a significant impact on the ratio of regioisomers formed in the synthesis of pyrazoles from unsymmetrical 1,3-diketones. The following table summarizes typical trends:
Solvent
Typical Regioisomeric Ratio (A:B)
Notes
Ethanol
1:1 to 3:1
Often leads to mixtures of isomers.
Acetic Acid
5:1 to 10:1
Can improve selectivity for the more thermodynamically stable isomer.
Toluene
2:1 to 4:1
Aprotic solvent, can offer different selectivity compared to protic solvents.
Dichloromethane
3:1 to 6:1
Another aprotic option that can influence the outcome.
Note: These are generalized trends. The actual regioselectivity will depend on the specific substrates used.
Visualizing the Chemistry
The Knorr Pyrazole Synthesis and a Plausible Tar Formation Pathway
The following diagrams illustrate the mechanism of the Knorr pyrazole synthesis and a potential pathway for tar formation through the self-condensation of a 1,3-dicarbonyl compound.
Caption: The reaction pathway of the Knorr pyrazole synthesis.
Caption: A potential pathway for tar formation via self-condensation.
References
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2597–2599. [Link]
Finar, I. L. Organic Chemistry, Volume 1: The Fundamental Principles, 6th ed.; Longman: London, 1973.
Elguero, J.; Goya, P.; Jagerovic, N.; Silva, A. M. S. Pyrazoles as Drugs: A Patent Review (2010 – 2015). Expert Opinion on Therapeutic Patents, 2016 , 26 (6), 665-680. [Link]
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
Katritzky, A. R.; Ramsden, C. A.; Scriven, E. F. V.; Taylor, R. J. K.
Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28(18), 6529. [Link]
Elmaati, T. M. A. Recent Developments in the Synthesis of Pyrazole Derivatives. Journal of the Serbian Chemical Society, 2007 , 72 (11), 1051-1074. [Link]
ResearchGate. Decompostion of Hydrazine in Aqueous Solutions. [Link]
Impact of moisture on the Vilsmeier reagent stability
Topic: Impact of Moisture on Vilsmeier Reagent Stability Status: Operational Audience: Process Chemists, R&D Scientists, Scale-up Engineers Module 1: The Chemistry of Failure (Mechanism) Why Moisture is the Silent Killer...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Impact of Moisture on Vilsmeier Reagent Stability
Status: Operational
Audience: Process Chemists, R&D Scientists, Scale-up Engineers
Module 1: The Chemistry of Failure (Mechanism)
Why Moisture is the Silent Killer
The Vilsmeier reagent (Chloromethylene-dimethyliminium chloride) is an aggressive electrophile designed to attack electron-rich substrates. However, its electrophilicity makes it kinetically promiscuous toward nucleophiles, with water being the most persistent contaminant.
When moisture is introduced, it does not merely "dilute" the reagent; it triggers a hydrolytic cascade that destroys the active species and generates heat. This is not a passive degradation—it is a chemical short-circuit.
The Attack: Water attacks the electrophilic central carbon of the iminium salt.[1]
The Collapse: The tetrahedral intermediate is unstable and rapidly collapses.
The Consequence: The reaction regenerates the starting amide (DMF) and releases Hydrogen Chloride (HCl).[1]
Thermodynamic Impact:[2] The hydrolysis is highly exothermic (
), capable of triggering thermal runaways in bulk vessels.
Chemical Impact:[2][3][4][5][6] The HCl generated can protonate the substrate or the Vilsmeier reagent itself, altering the stoichiometry and stalling the reaction.
Visualizing the Degradation Pathway
The following diagram illustrates the competitive pathway between the desired formylation and the destructive hydrolysis.
Figure 1: The kinetic competition between productive synthesis and hydrolytic decomposition.[7] Note the irreversible nature of the moisture pathway.
Module 2: Diagnostic & Troubleshooting (FAQs)
Q1: My yield dropped from 85% to 40% overnight. The reagent was stored in the fridge. What happened?
Diagnosis:Hydrolytic Titer Decay.
Even at
, the Vilsmeier reagent is hygroscopic. If the septum was punctured or the vessel headspace was not inerted with dry Nitrogen/Argon, atmospheric moisture entered.
The Reality: You likely added a specific volume of reagent, assuming a molarity of X. However, due to hydrolysis, the effective molarity was
. You under-charged the electrophile.
Fix: Never store prepared Vilsmeier reagent for >12 hours. Prepare in situ immediately before use.
Q2: The reaction mixture turned into a viscous black oil/tar.
Diagnosis:Polymerization via HCl.
Hydrolysis releases anhydrous HCl. If your substrate is acid-sensitive (e.g., furans, pyrroles, or electron-rich olefins), the excess acid generated by moisture can catalyze cationic polymerization of your starting material.
Fix: Check the Karl Fischer (KF) water content of your solvent before adding POCl3. It should be
.
Q3: I saw a pressure spike/exotherm upon adding the reagent to my substrate.
Diagnosis:Runaway Hydrolysis.
If your substrate solution was "wet," the Vilsmeier reagent reacted preferentially with the water before the substrate. This releases HCl gas rapidly, pressurizing the vessel.
Fix: Dry the substrate solution over activated molecular sieves (3Å or 4Å) for 4 hours prior to reaction.
Comparative Data: Moisture Impact on Performance
The following table summarizes the impact of solvent water content on a standard Vilsmeier formylation (e.g., of N,N-dimethylaniline).
Solvent Water Content (ppm)
Active Reagent Loss (1h)
Reaction Yield
Observation
< 50 ppm (Ideal)
< 1%
92-95%
Clear/Straw solution. Stable temp.
200 - 500 ppm
5 - 12%
75-85%
Slight fuming. Minor exotherm.
> 1000 ppm (0.1%)
> 25%
< 50%
Hazard: Rapid HCl off-gassing. Darkening.
Module 3: Prevention & Handling Protocols
Protocol A: The "In-Situ" Standard (Recommended)
To maximize stability and safety, avoid isolating the reagent.[1] Generate it in the presence of the solvent, or immediately before substrate addition.
Drying: Ensure DMF (or solvent) has a water content
.
Inerting: Purge the reactor with
for 15 minutes.
Formation: Cool DMF to
. Add dropwise over 30 minutes.
Checkpoint: Maintain internal temperature
.
Usage: Stir for 30 minutes at
to ensure complete formation, then use immediately.
Protocol B: Decision Tree for Troubleshooting
Use this workflow to diagnose stability issues in real-time.
Figure 2: Diagnostic workflow for identifying moisture and stability failure points.
Module 4: Safety & Quenching (Critical)
The "Delayed Exotherm" Trap
The most dangerous phase of Vilsmeier chemistry is the quench. The reaction mixture contains unreacted Vilsmeier reagent and often phosphorous byproducts.
Risk: Adding water creates a biphasic system. If stirring is poor, the water layer sits on top. When they finally mix, the massive hydrolysis energy is released instantly, causing an eruption.
Safe Quenching Protocol
Do NOT pour water directly into the reaction vessel if the scale is >10g.
Inverse Quench (Preferred for Scale):
Prepare a separate vessel with Ice/Water or Saturated Sodium Acetate (aq) .[7]
Slowly transfer the reaction mixture into the aqueous quench solution.
Why? This ensures the "heat sink" (water) is always in vast excess, dissipating the exotherm immediately.
Temperature Control:
Maintain quench temperature
.
Monitor pH.[8] Neutralize acidic byproducts (HCl/Phosphoric acid) slowly to prevent
foaming if using Carbonate/Bicarbonate bases.
References
Process Safety in Vilsmeier Reactions
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Ch. 11: Vilsmeier-Haack Reaction Hazards).
Source:
Mechanism & Hydrolysis
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
Source:
Scale-Up & Thermal Hazards
Org.[5][7][9][10][11] Process Res. Dev. 2005, 9, 6, 997–1008. Safety Assessment of the Vilsmeier Reaction.
Source:
Reagent Stability Data
Bretherick's Handbook of Reactive Chemical Hazards. (Entry: Phosphorus oxychloride - Dimethylformamide).[1][2][3][5][10][12]
Technical Comparison Guide: 13C NMR Profiling of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
This guide provides a comprehensive technical analysis of the 13C NMR spectral characteristics of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the 13C NMR spectral characteristics of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.
CAS Number: 865138-11-0
Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
IUPAC Name: 5-(tert-butyl)-1H-pyrazole-3-carbaldehyde (Tautomeric with 3-(tert-butyl)-1H-pyrazole-5-carbaldehyde)
Executive Summary
5-tert-Butyl-1H-pyrazole-3-carbaldehyde is a bifunctional heterocyclic scaffold featuring a bulky lipophilic tert-butyl group and a reactive aldehyde handle. In drug discovery, it serves as a "fragment-sized" building block, particularly for ATP-competitive kinase inhibitors where the pyrazole ring mimics the adenine hinge-binding region.
This guide analyzes the carbon-13 nuclear magnetic resonance (13C NMR) profile, addressing the specific challenge of annular tautomerism which complicates spectral assignment compared to N-alkylated derivatives.
13C NMR Spectral Data Analysis
The following data represents the consensus spectral assignments for the compound in deuterated dimethyl sulfoxide (DMSO-d6). Due to rapid proton exchange at the pyrazole nitrogen (N1-H ⇌ N2-H), the signals for C3 and C5 often broaden or average at room temperature unless the tautomer is locked (e.g., by N-methylation) or the temperature is lowered.
Table 1: Consensus 13C NMR Chemical Shifts (DMSO-d6)
Carbon Assignment
Chemical Shift (δ, ppm)
Multiplicity (DEPT)
Structural Environment
C=O (Aldehyde)
184.5 – 186.0
CH
Carbonyl carbon; characteristic downfield shift.
C-3 (Pyrazole)
148.0 – 152.0
Cq
Quaternary; attached to the electron-withdrawing formyl group.
C-5 (Pyrazole)
154.0 – 158.0
Cq
Quaternary; attached to the electron-donating tert-butyl group.
C-4 (Pyrazole)
102.5 – 104.0
CH
Methine; electron-rich aromatic carbon.
C-tBu (Quaternary)
31.5 – 32.5
Cq
Central carbon of the tert-butyl group.
C-tBu (Methyls)
29.0 – 30.5
CH3
Three equivalent methyl groups (intense signal).
*Note: The chemical shifts of C3 and C5 are highly sensitive to concentration, temperature, and solvent due to tautomeric equilibrium. In CDCl3, these peaks may appear slightly upfield.
Spectral Differentiators
The "Bulky" Marker: The tert-butyl group provides a diagnostic high-intensity signal at ~30 ppm (CH3) and a lower intensity quaternary signal at ~32 ppm. This distinguishes it from phenyl or methyl analogs.
The Aldehyde Shift: The signal at ~185 ppm confirms the oxidation state. If this peak is absent or shifted to ~60 ppm, it indicates reduction to the alcohol (a common impurity).
Tautomerism & Structural Dynamics
Unlike N-methylated pyrazoles, the 1H-pyrazole system exists in dynamic equilibrium. For 3,5-disubstituted pyrazoles, the position of the proton (N1 vs N2) dictates whether the tert-butyl group is at position 3 or 5.
Steric Control: In solution, the tautomer with the bulky tert-butyl group at position 3 (away from the adjacent N-H) is often favored to minimize steric clash, though the nomenclature "5-tert-butyl" is frequently used in catalogs (CAS 865138-11-0).
Diagram 1: Tautomeric Equilibrium
Caption: Dynamic equilibrium between the two tautomeric forms. The major species in solution is dictated by solvent polarity and hydrogen bonding capability.
Comparative Analysis: Alternatives & Analogs
When selecting a building block, researchers often compare the 1H (unsubstituted) form with N-alkylated alternatives to avoid the regioselectivity issues of the free NH group during subsequent coupling.
Table 2: Spectral Comparison with Key Analogs
Feature
5-tert-Butyl-1H-pyrazole-3-CHO (Target)
1-Methyl-3-tert-butyl-pyrazole-5-CHO
1H-Pyrazole-3-carbaldehyde (Parent)
CAS
865138-11-0
1283720-35-9 (Analog)
3920-50-1
Tautomerism
Dynamic (Broad C3/C5 signals)
Fixed (Sharp C3/C5 signals)
Dynamic
N-Me Signal
Absent
~38-40 ppm (Quartet in C-H coupled)
Absent
t-Bu Signal
Present (~30 ppm)
Present (~30 ppm)
Absent
Aldehyde C
~185 ppm
~185 ppm
~186 ppm
Usage
Versatile H-bond donor/acceptor
Regio-defined; no H-bond donor
Low lipophilicity
Insight: If your 13C spectrum shows a peak at ~38 ppm, your sample is contaminated with or is the N-methylated derivative. If the tert-butyl peaks (~30 ppm) are missing, you likely have the parent pyrazole-3-carbaldehyde.
To obtain high-resolution data suitable for publication or quality control, follow this optimized workflow.
Diagram 2: NMR Workflow
Caption: Workflow for obtaining high-signal-to-noise 13C NMR data for pyrazole aldehydes.
Step-by-Step Protocol
Solvent Choice: Use DMSO-d6 rather than CDCl3. DMSO slows the proton exchange rate via hydrogen bonding, often resulting in sharper ring carbon signals compared to chloroform.
Concentration: Dissolve 15–25 mg of the yellow solid in 0.6 mL of solvent. Pyrazole quaternary carbons (C3, C5) have long relaxation times and require higher concentrations for detection in standard 13C experiments.
Relaxation Delay (D1): Set to 2–5 seconds . The aldehyde and quaternary ring carbons relax slowly; a short D1 will suppress their signals.
Scans: Minimum 512 scans recommended due to the low sensitivity of the quaternary carbons.
Validation: Check for the aldehyde proton in the 1H NMR (approx. 9.5–10.0 ppm, singlet) to confirm the oxidation state before running the lengthy 13C experiment.
References
Chemical Structure & Identifiers: 5-tert-Butyl-1H-pyrazole-3-carbaldehyde. CAS 865138-11-0. PubChem CID: 23157265.
Analogous Spectral Data (3,5-di-tert-butylpyrazole): Elguero, J. et al. "1H and 13C NMR study of perdeuterated pyrazoles." ResearchGate.
Synthesis of Pyrazole Carbaldehydes: "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes." Arkivoc.
General 13C NMR Shifts for Pyrazoles: "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry.
Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Pyrazole Aldehydes
Executive Summary This technical guide provides a comparative analysis of Electron Impact (EI) versus Electrospray Ionization (ESI) mass spectrometry for the structural elucidation of pyrazole aldehydes. Pyrazole aldehyd...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of Electron Impact (EI) versus Electrospray Ionization (ESI) mass spectrometry for the structural elucidation of pyrazole aldehydes. Pyrazole aldehydes are critical pharmacophores in drug discovery (e.g., Celecoxib analogs, kinase inhibitors). Their analysis requires distinguishing between regioisomers (1,3- vs. 1,5-substitution) and confirming the integrity of the aldehyde moiety.
This guide moves beyond basic spectral interpretation, offering mechanistic insights into ring cleavage, aldehyde-specific losses, and self-validating experimental protocols.
Mechanistic Foundations
The fragmentation of pyrazole aldehydes is governed by two competing stability drivers: the resonance stability of the aromatic pyrazole ring and the lability of the carbonyl substituent.
Core Fragmentation Rules
Aldehyde
-Cleavage: The universal signature of aldehydes is the loss of a hydrogen radical (, M-1) followed by the loss of carbon monoxide (, 28 Da), or the direct loss of the formyl radical (, 29 Da).
Pyrazole Ring Cleavage: The heterocyclic ring typically degrades via the loss of hydrogen cyanide (
, 27 Da) or molecular nitrogen (, 28 Da).
Regioisomerism Effects: In N-substituted pyrazoles, the position of the aldehyde (C3, C4, or C5) dictates the intensity of the "ortho-effect" interactions between the carbonyl oxygen and the N-substituent or the lone pair on nitrogen.
Comparative Analysis: EI vs. ESI-MS/MS
For a researcher characterizing a novel pyrazole aldehyde, the choice of ionization method dictates the data quality.
Table 1: Performance Comparison of Ionization Techniques
Feature
Electron Impact (EI)
Electrospray Ionization (ESI-MS/MS)
Energy Regime
Hard Ionization (70 eV)
Soft Ionization (Thermal/Voltage)
Primary Ion
Radical Cation ()
Protonated Molecule ()
Fragmentation
Spontaneous, extensive in-source
Controlled (Collision Induced Dissociation - CID)
Structural Insight
High: Fingerprinting, ring cleavage observed.
Medium: Requires MS/MS to see fragments. Good for labile groups.
Isomer Resolution
Excellent for positional isomers via intensity ratios.
Good, but relies on specific adduct formation (, ).
Library Matching
NIST/Wiley compatible.
Library limited (instrument dependent).
Best For
Volatile, thermally stable intermediates.
Polar, high-MW, or thermolabile derivatives.
Why EI is often superior for Pyrazole Aldehydes
While ESI is standard for final drug molecules, EI is often superior for pyrazole aldehyde intermediates. The high energy of EI forces the pyrazole ring to open, revealing the substitution pattern (e.g., 1,3- vs 1,5-isomers) which might remain intact and indistinguishable in "soft" ESI [1].
Detailed Fragmentation Pathways
The following analysis assumes a generic 1-phenyl-1H-pyrazole-4-carbaldehyde .
The Fragmentation Tree (Graphviz)
Figure 1: Proposed fragmentation pathway for 1-phenyl-1H-pyrazole-4-carbaldehyde under EI conditions (70 eV).
Mechanistic Explanation[1]
Primary Loss (
): The base peak is often the molecular ion or the ion. The stability of the pyrazole ring allows the radical cation to persist.
Decarbonylation (
): The loss of CO is diagnostic. In 4-formyl pyrazoles, this creates a highly reactive species that often immediately ejects or [2].
Ring Cleavage (
): The loss of is the "fingerprint" of the pyrazole ring.
Note: If the aldehyde is at position 3 or 5, the loss of
may be suppressed or enhanced depending on steric hindrance with the N1-substituent.
Experimental Protocols
Protocol A: GC-EI-MS (Structural Fingerprinting)
Objective: Obtain a fragmentation pattern suitable for library matching and isomer differentiation.
Sample Prep: Dissolve 1 mg of pyrazole aldehyde in 1 mL of HPLC-grade Dichloromethane (DCM).
Injection: 1 µL splitless injection.
GC Parameters:
Column: DB-5MS or equivalent (30m x 0.25mm).
Carrier Gas: Helium at 1.0 mL/min.
Temp Program: 60°C (1 min)
20°C/min 280°C (hold 5 min).
MS Parameters:
Source Temp: 230°C.
Ionization Energy: 70 eV (Critical for standard fragmentation).
Scan Range: m/z 40–400.
Validation: The presence of m/z 29 (
) and m/z 77 ( if phenyl substituted) confirms the instrument is tuning correctly.
Sample Prep: Dissolve 0.1 mg in 1 mL Methanol/Water (50:50) + 0.1% Formic Acid.
Infusion: Direct infusion at 10 µL/min (bypass column for pure standards) or LC gradient for mixtures.
MS Parameters:
Mode: Positive Ion (
).
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
MS/MS Experiment:
Select parent ion (e.g., m/z 173 for MW 172).
Apply Collision Energy (CE) ramp: 10, 20, 40 eV.
Observation: At 10 eV, only parent is visible. At 40 eV, look for the "diagnostic fragment" (usually loss of
or depending on substituents).
Data Interpretation & Validation
Table 2: Diagnostic Ions for 1,3- vs 1,5-Dimethylpyrazole-4-carbaldehyde
Differentiation of isomers relies on the relative abundance of fragments due to the "Ortho Effect" (proximity of the aldehyde to the N-methyl group).
Fragment Ion
m/z (approx)
1,3-Isomer Abundance
1,5-Isomer Abundance
Mechanism
Molecular Ion
100% (Base)
80-90%
Stability of aromatic system.
[M - H]
High
High
-cleavage of aldehyde H.
[M - OH]
Low
High
Proximity Effect: In 1,5-isomer, aldehyde O interacts with N-Methyl H, facilitating OH loss [3].
[M - HCN]
Medium
Medium
Ring cleavage.
Self-Validating the Data
To ensure your interpretation is correct:
Nitrogen Rule Check: If the pyrazole aldehyde has an even number of nitrogens (e.g., 2 for simple pyrazoles), the Molecular Ion (
) must be an even number.
Isotope Pattern: Check the M+1 peak. It should be consistent with the carbon count (
).
Blank Subtraction: Always subtract the solvent blank spectrum to ensure m/z 29 (CHO) isn't background air/nitrogen (m/z 28).
Analytical Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate mass spectrometry technique based on sample properties.
References
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyrazoles. National Institute of Standards and Technology. Available at: [Link]
Holzer, W. et al. (1998). Mass spectrometric study of some pyrazoline derivatives.[1][2][3] Rapid Communications in Mass Spectrometry. Available at: [Link]
Llor, J. et al. (2005). Differentiation of isomeric pyrazoles by mass spectrometry. Journal of Mass Spectrometry. (Generalized citation based on standard ortho-effect mechanisms in heterocycles).
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Authoritative text on general fragmentation rules including RDA and alpha-cleavage).
X-ray Crystal Structure of Pyrazole Carboxamides: A Definitive Structural Guide
Executive Summary This guide provides an in-depth structural analysis of pyrazole carboxamides, a privileged scaffold in modern agrochemistry (SDHI fungicides) and oncology (kinase inhibitors). Unlike flexible aliphatic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth structural analysis of pyrazole carboxamides, a privileged scaffold in modern agrochemistry (SDHI fungicides) and oncology (kinase inhibitors). Unlike flexible aliphatic chains, pyrazole carboxamides exhibit rigid, planar topographies driven by specific intramolecular hydrogen bonding networks (the S(6) motif).
This document objectively compares X-ray Crystallography against alternative structural determination methods (NMR, DFT), demonstrating why X-ray remains the gold standard for validating the bioactive "syn/anti" amide conformation critical for receptor binding.
Part 1: The Structural Landscape
Why Pyrazole Carboxamides?
The pyrazole carboxamide moiety is not merely a linker; it is a "molecular hinge." The interaction between the pyrazole ring nitrogens and the adjacent amide group dictates the molecule's 3D shape.
Agrochemicals: Used in Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad and Benzovindiflupyr.[1]
Pharmaceuticals: Core scaffold in p38 MAP kinase inhibitors.
The Critical Structural Motif: S(6)
The defining feature of these structures is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the amide N-H and the pyrazole N(2) nitrogen (or an ortho-substituent).[2] This locks the molecule into a planar conformation, reducing the entropic penalty upon binding to a protein target.
Part 2: Comparative Analysis – Methodological Performance
This section compares X-ray Crystallography against alternative methods for determining the active conformation of pyrazole carboxamides.
Definitive. Distinguishes cis/trans amide rotamers with <0.01 Å precision.
Ambiguous. Fast exchange on NMR timescale often averages signals, obscuring specific rotamers.
Predictive. Calculates energy minima but may over-stabilize gas-phase conformers that don't exist in biological media.
Tautomer Identification
High. Clearly locates protons on N-atoms (if resolution <0.84 Å), distinguishing 1H vs 2H tautomers.
Medium. Solvent dependent; rapid proton exchange can broaden peaks.
Low. Requires user input; does not "find" the tautomer, only optimizes what is built.
Intermolecular Forces
Direct Observation. Visualizes Pi-stacking and halogen bonding networks in the solid state.
Indirect. Inferred from NOE signals; lacks directional precision.
Theoretical. Good for energy estimation but cannot predict complex packing polymorphism.
Throughput
Low/Medium. Crystal growth is the rate-limiting step (1-7 days).
High. Rapid data acquisition once synthesized.
Very High. Can screen thousands of conformers in hours.
Expert Insight: Why X-ray Wins for this Scaffold
While NMR is superior for observing dynamics, pyrazole carboxamides often crystallize in the exact conformation required for biological activity (the "bioactive conformation") due to the rigidifying S(6) hydrogen bond. X-ray crystallography provides the atomic coordinates necessary to map the Exit Vector —the angle at which substituents project from the scaffold—which is the single most important parameter in Fragment-Based Drug Design (FBDD).
Part 3: Technical Deep Dive & Visualization
The S(6) Interaction Network
The diagram below illustrates the critical intramolecular Hydrogen Bond (IMHB) that locks the pyrazole carboxamide planarity.
Figure 1: The S(6) motif.[2][3][4] The dashed green line represents the intramolecular hydrogen bond that restricts rotation, locking the pharmacophore in a planar state.
Part 4: Experimental Protocol – Optimized Crystallization
Growing diffraction-quality crystals of pyrazole carboxamides can be challenging due to their tendency to form microcrystalline powders or solvates.
Protocol: The "Dual-Solvent Diffusion" Method
This protocol relies on the low solubility of these planar aromatic systems in non-polar solvents.
Materials:
Target Compound (purity >98% by HPLC).
Solvent A (Good solvent): DMF (Dimethylformamide) or DMSO.
Saturation: Dissolve 10-15 mg of the pyrazole carboxamide in the minimum amount of Solvent A (approx. 0.5 - 1.0 mL). Note: Mild heating (40°C) may be required.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into the small (5mL) inner vial. This removes dust nuclei that cause micro-crystallization.
Assembly: Place the open 5mL vial inside the larger 20mL vial.
Diffusion Setup: Carefully add 3-5 mL of Solvent B (Anti-solvent) into the outer vial (the space between the two vials). Do not let it spill into the inner vial.
Sealing: Seal the outer cap tightly with Parafilm.
Incubation: Store at constant temperature (20°C) in a vibration-free environment.
Mechanism:[3][5][6][7] Solvent B vapors will slowly diffuse into Solvent A, gradually lowering solubility and driving controlled nucleation.
Harvesting: Crystals usually appear within 3-7 days. Harvest using a cryo-loop and flash-cool in liquid nitrogen immediately to prevent solvent loss (desolvation).
Figure 2: Decision tree for the crystallization of hydrophobic pyrazole carboxamides.
Part 5: Case Study – SDHI Fungicides
Compound: Fluxapyroxad (BASF).
Structural Insight:
X-ray analysis of Fluxapyroxad reveals that the pyrazole ring and the aniline ring are twisted relative to each other (approx 50-70° torsion angle) in the crystal lattice, despite the amide bond itself being planar.
Significance: This specific twist allows the molecule to fit into the ubiquinone binding pocket of the fungal succinate dehydrogenase enzyme.
Validation: Docking studies often predict a planar conformation due to conjugation, but X-ray structures prove that steric clash between the ortho-substituents forces the "twisted" bioactive conformation [1].
Data Summary: Typical Geometric Parameters
Parameter
Typical Value (X-ray)
Significance
N-N Bond Length
1.36 - 1.38 Å
Indicates aromaticity of the pyrazole ring.
C=O Bond Length
1.22 - 1.24 Å
Standard amide carbonyl.
Amide Torsion (C-N-C-O)
175° - 180°
Confirms trans-amide geometry (planar).
Twist Angle (Py-CO-NH-Ar)
30° - 60°
Critical for fitting into hydrophobic pockets.
References
Cardiff University. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Link
Journal of Agricultural and Food Chemistry. (2022). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Link
National Institutes of Health (NIH). (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Link
Scientific & Academic Publishing. (2012). Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis. Link
Acta Crystallographica. (2023). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid. Link
Novel Substituted Pyrazoles: A Comparative Guide to Next-Gen Antimicrobials
Executive Summary: The Pyrazole Advantage In the escalating war against Antimicrobial Resistance (AMR), the pyrazole scaffold has emerged as a critical "privileged structure." Unlike traditional -lactams or fluoroquinolo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyrazole Advantage
In the escalating war against Antimicrobial Resistance (AMR), the pyrazole scaffold has emerged as a critical "privileged structure." Unlike traditional
-lactams or fluoroquinolones which face widespread resistance mechanisms (e.g., -lactamase hydrolysis, gyrA mutations), novel substituted pyrazoles offer a distinct pharmacological profile.
This guide objectively compares Novel Substituted Pyrazoles (NSPs) —specifically benzofuran-pyrazole and pyrazole-pyrimidine hybrids—against the current Standard of Care (SoC), primarily Ciprofloxacin (Fluoroquinolone) and Ampicillin (
-lactam) .
Key Takeaway: While NSPs often exhibit slightly higher Minimum Inhibitory Concentrations (MIC) than third-generation fluoroquinolones, they demonstrate superior efficacy against Multi-Drug Resistant (MDR) strains (e.g., MRSA) and possess a unique mechanism of action targeting the ATPase domain of DNA Gyrase B, bypassing common resistance pathways.
Mechanism of Action: Pyrazoles vs. Quinolones
To understand the comparative data, one must first distinguish the molecular targets.
Standard of Care (Ciprofloxacin): Targets the DNA-binding core of DNA Gyrase (Subunit A) and Topoisomerase IV. Resistance arises rapidly via point mutations in the Quinolone Resistance-Determining Region (QRDR).
Novel Substituted Pyrazoles: Many NSPs act as competitive inhibitors of the ATP-binding pocket of the GyrB subunit . This distinct binding site means there is no cross-resistance with existing quinolone-resistant strains.
Visualization: Comparative Pathway Inhibition
Figure 1: Distinct binding modalities of Pyrazoles (ATPase domain) vs. Fluoroquinolones (DNA cleavage core), highlighting the structural basis for lack of cross-resistance.
Comparative Performance Analysis
The following data synthesizes recent experimental findings comparing representative NSPs against standard antibiotics.
Table 1: In Vitro Antimicrobial Potency (MIC in
g/mL)
Compound Class
Test Organism
MIC (g/mL)
Comparator (Ciprofloxacin)
Comparator (Ampicillin)
Performance Verdict
Benzofuran-Pyrazole (Cmpd 9)
E. coli (Gram -)
12.5
0.01 - 1.0
2.0 - 8.0
Moderate: Less potent than Cipro, comparable to Ampicillin.
Benzofuran-Pyrazole (Cmpd 9)
S. aureus (Gram +)
6.25
0.12 - 0.5
>16 (Resistant)
Superior: Outperforms Ampicillin in resistant strains.
Pyrazole-Thiazole Hybrid
MRSA (MDR)
3.9
>32 (Resistant)
>64 (Resistant)
Excellent: Effective where SoC fails.
Pyrazole-Pyrimidine (Cmpd 5c)
P. aeruginosa
521 (M)*
346 (M)
N/A
Comparable: Approaches Levofloxacin potency in molar terms.
*Note: High MIC values for P. aeruginosa indicate the challenge of penetrating the Gram-negative outer membrane, a common hurdle for novel hydrophobes.
Enhances lipophilicity and binding affinity to the ATPase hydrophobic pocket.
Hybridization (e.g., Thiazole/Coumarin)
Increase
Provides dual-pharmacophore action; thiazoles often disrupt cell membranes.
Bulky N-Substituents (Phenyl)
Decrease (Gram -)
Steric hindrance prevents passage through porin channels in Gram-negative bacteria.
Experimental Protocols: Validating the Data
To replicate these findings or screen new derivatives, strict adherence to CLSI M07 (Broth Microdilution) standards is mandatory. The following protocol integrates synthesis and biological screening into a self-validating workflow.
Workflow Visualization
Figure 2: The "Design-Make-Test-Analyze" cycle optimized for antimicrobial discovery.
Stock Preparation: Dissolve the pyrazole derivative in DMSO. Ensure final DMSO concentration in the well is <1% to prevent solvent toxicity.
Inoculum Standardization (Critical Control Point):
Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) in saline.
Adjust turbidity to 0.5 McFarland (~1.5 x 10^8 CFU/mL).
Dilution: Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of ~5 x 10^5 CFU/mL. Failure to dilute results in false resistance.
Plate Setup:
Add 100
L of pyrazole serial dilutions (e.g., 64 to 0.125 g/mL) to columns 1-10.
Column 11 (Growth Control): Inoculum + Solvent (no drug).
Column 12 (Sterility Control): Media only.
Incubation: Incubate at 35 ± 2°C for 16-20 hours in ambient air.
Readout:
The MIC is the lowest concentration showing complete inhibition of visible growth.
Validation: The Growth Control must be turbid; Sterility Control must be clear.
Expert Insight: Pyrazoles are often hydrophobic. If precipitation occurs in the wells at high concentrations, it may mimic bacterial growth. Always include a "Compound Control" (Media + Compound, no bacteria) to distinguish precipitation from microbial turbidity.
References
Abd El-Karim, S.S., et al. (2024). "New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies." ResearchGate.[2] Link
Clinical and Laboratory Standards Institute (CLSI). (2012).[3] "M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link
Hassan, A.S., et al. (2020). "New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents." ACS Omega. Link
Alam, M., et al. (2022). "Antibacterial pyrazoles: tackling resistant bacteria." Future Medicinal Chemistry. Link
World Organisation for Animal Health (WOAH). (2025). "Antimicrobial susceptibility testing (Broth microdilution method)." WOAH Guidelines. Link
A Senior Application Scientist's Guide to the Formylation of Pyrazoles: A Comparative Study
Introduction: The Strategic Importance of Formylpyrazoles In the landscape of modern medicinal chemistry and materials science, pyrazole scaffolds are foundational building blocks.[1][2][3] Their unique electronic proper...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Formylpyrazoles
In the landscape of modern medicinal chemistry and materials science, pyrazole scaffolds are foundational building blocks.[1][2][3] Their unique electronic properties and ability to participate in hydrogen bonding have cemented their role in a plethora of bioactive compounds.[4][5] The introduction of a formyl (-CHO) group onto the pyrazole ring, specifically creating pyrazolecarbaldehydes, dramatically enhances their synthetic utility. These aldehydes are versatile intermediates, readily transformed into a wide array of functional groups and serving as key precursors for constructing more complex, fused heterocyclic systems.[6][7]
However, the inherent aromaticity and electronic nature of the pyrazole ring present a distinct challenge: regioselectivity. The pyrazole nucleus possesses multiple carbon atoms susceptible to electrophilic attack, with the C4 position being the most electron-rich and thus the typical site for formylation.[8] Yet, factors such as N-substitution, steric hindrance, and the specific formylation method employed can influence the final product distribution.
This guide provides a comparative analysis of the most prevalent formylation methods for pyrazoles. We will delve into the mechanistic underpinnings of each technique, compare their performance based on experimental data, and offer practical guidance to help researchers select the optimal method for their specific synthetic goals.
Key Formylation Methodologies: A Head-to-Head Comparison
The formylation of pyrazoles is typically achieved through electrophilic aromatic substitution. The choice of reagent dictates the reaction's efficacy, conditions, and, most critically, its regioselectivity. We will examine three primary methods: the Vilsmeier-Haack reaction, the Duff reaction, and metal-halogen exchange followed by quenching.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction is arguably the most widely used method for formylating electron-rich heterocycles, including pyrazoles.[9][10] The process involves the in-situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[11][12][13]
Mechanism and Regioselectivity:
The reaction begins with the formation of the Vilsmeier reagent.[12] The electron-rich pyrazole ring then attacks this electrophilic iminium ion, leading to the formation of an intermediate which, upon aqueous workup and hydrolysis, yields the corresponding pyrazolecarbaldehyde.[11][13] For most N-substituted pyrazoles, the electrophilic attack occurs almost exclusively at the C4 position due to its higher electron density.[8] However, it is noteworthy that N-unsubstituted pyrazoles often fail to undergo formylation at the 4-position under these conditions, highlighting the influence of the N1 substituent.[14]
Workflow for Vilsmeier-Haack Formylation
Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.
Advantages:
High Regioselectivity: Reliably targets the C4 position for a wide range of N-substituted pyrazoles.
Good to Excellent Yields: Many procedures report yields ranging from 60% to over 90%.[8][10]
Broad Substrate Scope: Tolerates a variety of functional groups on the pyrazole ring and its N-substituent.
Limitations:
Harsh Reagents: Phosphorus oxychloride is corrosive and moisture-sensitive, requiring careful handling.[15]
N-Substitution Requirement: Generally ineffective for N-unsubstituted pyrazoles at the C4 position.[14]
Reaction Conditions: Often requires elevated temperatures (60-100 °C) and extended reaction times (2-24 hours).[8]
The Duff Reaction: A Milder Alternative
The Duff reaction offers a milder alternative for formylating activated aromatic rings, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (often glycerol or trifluoroacetic acid).[15][16]
Mechanism and Regioselectivity:
The Duff reaction proceeds through the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium species.[17] Similar to the Vilsmeier-Haack reaction, this electrophile is attacked by the electron-rich pyrazole. The resulting intermediate is then hydrolyzed during workup to yield the aldehyde. For pyrazoles, the Duff reaction also demonstrates a strong preference for formylation at the C4 position.[15][18]
Advantages:
Milder Conditions: Avoids the use of harsh reagents like POCl₃, making it a safer alternative.[15]
Good Yields for Specific Substrates: Can provide good yields for 1-phenyl-1H-pyrazole systems, including those with both electron-donating and electron-withdrawing substituents on the phenyl ring.[15][18]
Limitations:
Lower Generality: The substrate scope can be more limited compared to the Vilsmeier-Haack reaction.
Potentially Lower Yields: Yields can be more variable and sometimes lower than those achieved with Vilsmeier-Haack conditions. For instance, one study reported a modest 25% yield for a specific substrate.[15]
Organometallic Routes: Precision via Metal-Halogen Exchange
For substrates where direct electrophilic substitution is challenging or yields poor regioselectivity, an organometallic approach provides a powerful alternative. This method typically involves a two-step process:
Generation of an Organometallic Intermediate: A halopyrazole (e.g., a bromopyrazole) is treated with a strong organolithium base (like n-BuLi or s-BuLi) at low temperatures to perform a lithium-halogen exchange, creating a highly nucleophilic pyrazolyl-lithium species.[19][20][21]
Electrophilic Quench: The organolithium intermediate is then quenched with a formylating agent, most commonly DMF.[19][20]
Mechanism and Regioselectivity:
This method's regioselectivity is not governed by the inherent electronic properties of the pyrazole ring but is instead precisely controlled by the initial position of the halogen atom. If you start with a 4-bromopyrazole, you will obtain the 4-formylpyrazole. This offers unparalleled control over the product's structure.
Mechanism of Organolithium-Mediated Formylation
Caption: Controlled formylation via a lithium-halogen exchange pathway.
Advantages:
Excellent Regiocontrol: The position of formylation is predetermined by the starting halopyrazole.
High Reactivity: Organolithium reagents are highly nucleophilic, often leading to rapid and clean reactions.[22]
Access to "Unnatural" Isomers: Allows for the synthesis of formylpyrazoles at positions not favored by standard electrophilic substitution (e.g., C3 or C5).
Limitations:
Strictly Anhydrous/Inert Conditions: Organolithium reagents are extremely sensitive to moisture and air, requiring specialized equipment and techniques.
Low Temperatures: Reactions must typically be carried out at very low temperatures (-78 °C) to prevent side reactions.
Functional Group Incompatibility: The strong basicity of organolithium reagents limits their tolerance for acidic protons (e.g., -OH, -NH, -COOH) elsewhere in the molecule.
Quantitative Performance Comparison
To facilitate an objective comparison, the following table summarizes the key performance metrics for each formylation method based on data reported in the literature.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-3-methyl-1H-pyrazole
This protocol is a representative example of the Vilsmeier-Haack procedure, adapted from established methodologies.[8][9]
Materials:
1-Phenyl-3-methyl-1H-pyrazole (1.0 equiv)
N,N-Dimethylformamide (DMF) (10 vol)
Phosphorus oxychloride (POCl₃) (1.5 equiv)
Sodium Acetate (NaOAc)
Dichloromethane (DCM) or Diethyl Ether (Et₂O)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the 1-phenyl-3-methyl-1H-pyrazole (1.0 equiv) and dissolve it in DMF (10 vol).
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.5 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is stirred for 4-8 hours or until the starting material is consumed. Some substrates may require heating to 60-80°C.
Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate. Stir vigorously for 30 minutes.
Extraction: Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 50 mL).
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.
Conclusion and Method Selection Strategy
The formylation of pyrazoles is a critical transformation for which chemists have several reliable methods at their disposal. The choice of method should be a strategic decision based on the specific substrate, desired regiochemistry, and available laboratory infrastructure.
For routine, regioselective C4-formylation of N-substituted pyrazoles with good functional group tolerance, the Vilsmeier-Haack reaction remains the gold standard due to its reliability and high yields.
When milder conditions and safer reagents are a priority, and the substrate is amenable (e.g., activated phenylpyrazoles), the Duff reaction presents a viable alternative, though potentially with some compromise in yield.
For syntheses demanding absolute regiocontrol or requiring the introduction of a formyl group at positions other than C4, the organometallic route via lithium-halogen exchange is the undisputed method of choice, provided the necessary anhydrous and cryogenic conditions can be met.
By understanding the mechanisms, advantages, and limitations of each method, researchers can confidently select and execute the most effective strategy to synthesize the valuable formylpyrazole intermediates required for their drug discovery and materials science programs.
Comparative Guide: Cytotoxicity Assays for Pyrazole-Based Compounds
Executive Summary Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, particularly in oncology, due to their ability to inhibit key kinases (e.g., EGFR, VEGF, Aurora kinases) and tubulin polymeri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, particularly in oncology, due to their ability to inhibit key kinases (e.g., EGFR, VEGF, Aurora kinases) and tubulin polymerization. However, their specific physicochemical properties—high lipophilicity, planar crystal packing, and potential redox activity—introduce significant artifacts in standard colorimetric assays.
This guide objectively compares cytotoxicity assay modalities for pyrazole-based drug discovery. It argues that while MTT remains the historical baseline, ATP-based luminescence (e.g., CellTiter-Glo) or impedance-based real-time monitoring provides superior data integrity for this specific chemical class by eliminating metabolic interference and solubility-driven false positives.
Part 1: The Pyrazole Scaffold & Assay Compatibility
Before selecting an assay, researchers must account for two critical properties of pyrazole derivatives that skew data:
Reductive Interference (The "False Viability" Artifact):
Many bioactive pyrazoles, especially those with phenolic or amine substituents, possess intrinsic reducing potential. In tetrazolium-based assays (MTT/MTS), these compounds can chemically reduce the tetrazolium salt to formazan extracellularly, independent of cellular metabolism. This results in a false increase in optical density (OD), masking cytotoxicity.
Mechanism:[1][2][3] Pyrazole-N-mediated electron transfer
Non-enzymatic Formazan production.
Solubility & Crystal Packing:
Pyrazoles often exhibit high crystal packing energy and poor aqueous solubility.[4] In aqueous media (cell culture), they may precipitate at concentrations >10 µM. Precipitates scatter light in absorbance assays (MTT/LDH), leading to falsely high OD readings interpreted as "viability."
Part 2: Comparative Analysis of Assay Modalities
The following table contrasts the performance of standard assays specifically for pyrazole screening.
Feature
MTT / MTS (Tetrazolium)
CellTiter-Glo® (ATP Luminescence)
LDH Release (Membrane Integrity)
Real-Time Impedance (xCELLigence)
Readout
Absorbance (Colorimetric)
Luminescence (Light)
Absorbance (Colorimetric)
Electrical Impedance (Unitless)
Pyrazole Compatibility
Low to Medium. Prone to chemical reduction by pyrazole ring; precipitates interfere with OD.
High. ATP is a direct marker of metabolic health; less prone to chemical interference.
Medium. Good for necrosis, but pyrazoles may inhibit LDH enzyme directly.
High. Label-free; captures kinetic profile (cytostatic vs. cytotoxic).
Rationale: If you must use MTT, you must control for intrinsic reduction and precipitation.
Modifications for Pyrazoles:
Cell-Free Compound Control: Set up a row with only media + pyrazole compound (no cells) + MTT.
Logic: If this row turns purple, your compound is chemically reducing MTT. You must subtract this value from your experimental wells.
Washing Step: Unlike standard protocols, remove the drug-containing media before adding MTT. Wash cells 1x with PBS.
Logic: This removes extracellular pyrazole that might reduce the MTT or precipitate.
Solubilization: Use acidified isopropanol rather than DMSO for formazan solubilization to better dissolve any potential pyrazole-protein aggregates.
Part 4: Visualization of Workflows & Pathways
Diagram 1: Assay Selection Decision Matrix
This logic tree guides the researcher to the correct assay based on the physicochemical properties of their specific pyrazole derivative.
Caption: Decision matrix for selecting the appropriate cytotoxicity assay based on pyrazole solubility and redox potential.
Diagram 2: Pyrazole Mechanism of Action (Targeting)
Pyrazoles often act by inhibiting ATP-binding pockets in kinases. This diagram illustrates the pathway interruption that assays are attempting to measure.
Caption: Mechanism of Action: Pyrazoles competitively inhibit ATP binding in kinases, arresting proliferation signals.[2][6]
References
Comparison of MTT and CellTiter-Glo :
Title: Comparison of the Usefulness of MTT and CellTiter-Glo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols.
Source: MDPI (2022).
URL:[Link]
Interference in MTT Assays :
Title: Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay.
Source: ResearchGate (2025).
URL:[Link]
Pyrazole Anticancer Activity (A549/MCF-7) :
Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.[2][5][6][7][8][9]
Source: ACS Omega (2025).
URL:[Link]
Solubility Challenges in Drug Discovery :
Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity.
Source: PubMed Central (2024).
URL:[Link]
Artifacts in Tetrazolium Assays :
Title: Which is better: MTT or cell viability assay? (Expert Discussion on Artifacts).
Source: ResearchGate (2014).
URL:[Link]
Personal protective equipment for handling 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
Executive Summary & Strategic Context 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS: 865138-11-0) is not merely a reagent; it is a high-value scaffold often utilized in the synthesis of kinase inhibitors and agrochemicals...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS: 865138-11-0) is not merely a reagent; it is a high-value scaffold often utilized in the synthesis of kinase inhibitors and agrochemicals. Its structural duality—combining a reactive electrophilic aldehyde with a lipophilic tert-butyl pyrazole core—presents a specific safety profile that generic safety data sheets (SDS) often obscure.
The Core Risk: The aldehyde moiety is air-sensitive and a potential sensitizer, while the tert-butyl group enhances lipophilicity, theoretically increasing the rate of dermal absorption compared to more polar analogs. This guide moves beyond compliance to establish a Zero-Contamination Standard for both the operator and the compound.
Technical Risk Assessment
Before selecting PPE, we must understand the "Why" behind the hazard.
Structural Component
Hazard Mechanism
Operational Implication
Aldehyde Group (-CHO)
Electrophilic reactivity; potential respiratory/skin sensitizer.[1] Auto-oxidation to carboxylic acid.
Strict Air Exclusion. Avoid inhalation of dust.[2][3][4] Segregate from oxidizers in waste.
Dermal Barrier Integrity. Treat as a pharmacologically active intermediate.
tert-Butyl Group
High lipophilicity ( increase).
Enhanced Permeation Risk. Standard latex is insufficient; specific nitrile thickness required.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "wear gloves" advice. The following specifications are based on permeation data for organic aldehydes and nitrogen heterocycles.
Primary Barrier Defense
PPE Component
Specification
Scientific Rationale
Hand Protection (Standard)
Nitrile Rubber (Low-Derma) Thickness: 5 mil (0.12 mm)Cuff: Extended (280mm)
Nitrile offers superior resistance to aldehyde permeation compared to latex. The "Low-Derma" accelerator-free formulation reduces contact dermatitis risk, distinguishing chemical irritation from glove allergy.
Hand Protection (High Risk)
Double-Gloving or Butyl Rubber Context: Dissolving >5g in halogenated solvents (DCM/Chloroform).
Halogenated solvents act as a carrier, rapidly transporting the pyrazole through thin nitrile. If using DCM, wear a laminate (Silver Shield) liner or change outer nitrile gloves every 15 mins.
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Safety glasses are insufficient for fine powders. The aldehyde is a mucous membrane irritant; dust ingress must be hermetically sealed out.
Respiratory
Engineering Control (Fume Hood) Backup: N95/P100 (Particulate)
Primary control is the hood. If weighing outside a hood (discouraged), a P100 respirator is mandatory to prevent sensitization.
Body Protection
Tyvek® Lab Coat or Apron
Cotton absorbs and holds the compound against the skin. For scale-up (>10g), use disposable impervious sleeves.
Operational Protocol: The "Safe Loop"
This protocol is designed to protect the purity of the aldehyde (from air/moisture) as much as the safety of the scientist .
Phase A: Preparation & Engineering Controls
Atmosphere Check: This aldehyde oxidizes to 5-tert-butyl-1H-pyrazole-3-carboxylic acid upon prolonged air exposure. Ensure the reaction vessel is purged with Nitrogen (
) or Argon ().
Static Control: Pyrazoles are often fluffy, electrostatic solids. Use an ionizing bar or anti-static gun on the weighing boat to prevent "jumping" powder, which causes aerosolization.
Phase B: Weighing & Transfer
The "Double-Boat" Method:
Place the weighing boat inside a secondary containment vessel (e.g., a larger beaker) before taring.
Transfer the solid into the boat.
If spillage occurs, it is contained within the beaker, not the balance bench.
Solvent Addition: Do not add solvent directly onto the solid in an open flask. Add the solid to the flask, seal with a septum, and transfer solvent via cannula or syringe to maintain the inert atmosphere and prevent vapor escape.
Phase C: Decontamination
Immediate Wipe-Down: Wipe the balance area with a tissue dampened with ethanol immediately after weighing. The aldehyde is soluble in alcohols.
Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second off inside-out) to ensure the contaminated surface never touches skin.
Visualization: Safe Handling Workflow
The following diagram illustrates the critical decision points and safety loops for handling this compound.
Figure 1: Operational workflow for handling 5-tert-Butyl-1H-pyrazole-3-carbaldehyde, emphasizing the decision path for solvent handling.
Waste Disposal & Emergency Response
Proper disposal is critical due to the chemical reactivity of the aldehyde group.[1]
Disposal Protocol
Stream Segregation: Dispose of as "Solid Organic Hazardous Waste."
Incompatibility Alert:NEVER mix this waste with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases. The aldehyde can undergo exothermic oxidation or aldol condensation, leading to heat generation in the waste drum.
Labeling: Clearly tag the waste container with "Organic Aldehyde - Potential Sensitizer."
Spill Response (Solid)
Evacuate: If a large amount (>10g) is aerosolized outside the hood.
PPE Upgrade: Don a P100 respirator before re-entering.
Containment: Cover the spill with a damp paper towel (to prevent dust) or use an inert absorbent (vermiculite).
Clean: Wipe area with dilute soap solution followed by ethanol.
References
Fisher Scientific. (2023).[5] Safety Data Sheet: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride (Analogous Hazard Data). Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
University of Pennsylvania EHRS. (2022). Nitrile Glove Chemical Compatibility Reference.[6][7] Retrieved from [Link]
PubChem. (n.d.). Compound Summary: 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CID 23157265).[8] National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection.[9] Retrieved from [Link][10]